OAC1
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
N-(1H-pyrrolo[2,3-c]pyridin-5-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c18-14(10-4-2-1-3-5-10)17-13-8-11-6-7-15-12(11)9-16-13/h1-9,15H,(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWJRIFZDXJKJJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC=C3C(=C2)C=CN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
OAC1's Mechanism of Action in iPSC Reprogramming: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The generation of induced pluripotent stem cells (iPSCs) from somatic cells is a cornerstone of regenerative medicine and disease modeling. However, the low efficiency of the reprogramming process remains a significant hurdle. Small molecules that can enhance the efficiency and kinetics of iPSC formation are of great interest. One such molecule, Oct4-activating compound 1 (OAC1), has been identified as a potent facilitator of iPSC reprogramming. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its effects on key pluripotency networks, summarizing quantitative data on its efficacy, and providing experimental protocols for its use.
Introduction
The reprogramming of somatic cells into iPSCs is orchestrated by the forced expression of a core set of transcription factors, most notably Oct4, Sox2, Klf4, and c-Myc (OSKM). Oct4 is a master regulator of pluripotency, and its expression is essential for the initiation and maintenance of the pluripotent state. This compound was discovered through a high-throughput screening of chemical libraries for compounds that could activate the Oct4 promoter. Subsequent studies have demonstrated that this compound not only activates the Oct4 promoter but also enhances the overall efficiency of iPSC generation when used in conjunction with the OSKM factors. This document serves as a comprehensive resource on the molecular mechanisms underlying this compound's activity.
Core Mechanism of Action
This compound enhances iPSC reprogramming efficiency through a distinct molecular pathway that is independent of the commonly targeted p53-p21 and Wnt-β-catenin signaling pathways[1]. The primary mechanism of this compound involves the transcriptional upregulation of the core pluripotency network.
Upregulation of the Pluripotency Gene Regulatory Network
This compound has been shown to activate the promoters of both Oct4 and Nanog, two critical transcription factors for pluripotency[1]. This leads to an increase in the endogenous transcription of the key pluripotency triad: Oct4, Nanog, and Sox2[1]. The coordinated upregulation of these factors is a critical step in overcoming the transcriptional barriers of somatic cells and establishing the pluripotent state.
Induction of Ten-Eleven Translocation 1 (TET1)
A key finding in elucidating the mechanism of this compound is its ability to increase the transcription of Ten-eleven translocation 1 (TET1)[1]. TET1 is a methylcytosine dioxygenase that plays a crucial role in DNA demethylation, an essential epigenetic modification during iPSC reprogramming. By upregulating TET1, this compound likely facilitates the removal of repressive epigenetic marks from pluripotency-associated gene promoters, thereby creating a more permissive chromatin environment for the binding of reprogramming factors and the activation of the pluripotency program.
The precise upstream signaling pathway and the direct molecular target of this compound remain to be fully elucidated. It is currently understood that this compound initiates a signaling cascade that culminates in the transcriptional activation of the Oct4-Nanog-Sox2 triad and TET1.
References
OAC1: A Technical Guide to its Effect on Pluripotency Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Abstract
OAC1 (Oct4-Activating Compound 1) is a small molecule that has emerged as a significant tool in the field of regenerative medicine and stem cell research. It has been demonstrated to enhance the efficiency of induced pluripotent stem cell (iPSC) generation by activating key pluripotency-associated genes. This technical guide provides an in-depth overview of the molecular mechanisms of this compound, its impact on the pluripotency gene regulatory network, and detailed protocols for its application in cellular reprogramming.
Introduction to this compound and Pluripotency
Pluripotency, the ability of a cell to differentiate into all three primary germ layers, is orchestrated by a complex network of transcription factors. The core of this network consists of Oct4, Sox2, and Nanog, often referred to as the "master pluripotency factors." The discovery of this compound as a potent activator of Oct4 expression has provided a valuable chemical tool to modulate this network, thereby facilitating the reprogramming of somatic cells into iPSCs. This compound has been shown to increase the transcription of the Oct4-Nanog-Sox2 triad and TET1, a key enzyme involved in DNA demethylation, a critical step in cellular reprogramming.[1][2]
Mechanism of Action: The this compound-Mediated Signaling Pathway
This compound exerts its effects on pluripotency gene expression through a distinct signaling pathway. A key aspect of its mechanism is the upregulation of the homeobox protein HOXB4.[1] Subsequently, the master pluripotency transcription factor, OCT4, directly binds to the promoter region of the HOXB4 gene, further amplifying its expression. This positive feedback loop is a crucial component of this compound's function. The activated OCT4 then, in concert with other core pluripotency factors, initiates a cascade of gene expression changes that drive the cell towards a pluripotent state. Notably, the mechanism of this compound appears to be independent of the p53-p21 pathway and Wnt-β-catenin signaling, two other pathways known to influence reprogramming efficiency.[1][2]
Caption: this compound signaling pathway leading to increased pluripotency gene expression.
Quantitative Effects on Pluripotency Gene Expression
The treatment of various cell types with this compound leads to a quantifiable upregulation of key pluripotency genes. The following table summarizes the observed fold changes in gene expression from published studies.
| Gene | Cell Type | This compound Concentration | Treatment Duration | Fold Change in Expression | Reference |
| Oct4 | Mouse Embryonic Fibroblasts (MEFs) | 1 µM | 2 days | ~2.5-fold (mRNA) | Li W, et al. PNAS 2012 |
| Nanog | Mouse Embryonic Fibroblasts (MEFs) | 1 µM | 2 days | ~4-fold (mRNA) | Li W, et al. PNAS 2012 |
| Sox2 | Mouse Embryonic Fibroblasts (MEFs) | 1 µM | 2 days | Upregulated (mRNA) | Li W, et al. PNAS 2012 |
| TET1 | Mouse Embryonic Fibroblasts (MEFs) | 1 µM | 2 days | Upregulated (mRNA) | Li W, et al. PNAS 2012 |
| HOXB4 | Human Cord Blood CD34+ cells | 500 nM | 4 days | Significantly Increased (Protein) | Huang X, et al. Blood 2014 |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the effect of this compound on pluripotency gene expression.
iPSC Generation from Mouse Embryonic Fibroblasts (MEFs) with this compound
This protocol describes the generation of iPSCs from MEFs using the four Yamanaka factors (Oct4, Sox2, Klf4, and c-Myc) supplemented with this compound to enhance reprogramming efficiency.
Caption: Workflow for this compound-enhanced iPSC generation from MEFs.
Detailed Steps:
-
MEF Isolation and Culture: Isolate MEFs from E13.5 mouse embryos and culture them in DMEM supplemented with 10% FBS, L-glutamine, and penicillin-streptomycin.
-
Lentiviral Transduction: Produce lentiviruses carrying the cDNAs for mouse Oct4, Sox2, Klf4, and c-Myc. Transduce MEFs with the four lentiviruses in the presence of polybrene (8 µg/mL).
-
Reprogramming: Two days post-transduction, plate the MEFs onto a feeder layer of irradiated MEFs. Culture the cells in mouse embryonic stem cell (ESC) medium containing 1 µM this compound. The ESC medium should be composed of DMEM, 15% FBS, L-glutamine, non-essential amino acids, β-mercaptoethanol, and 1000 U/mL LIF.
-
iPSC Colony Formation and Characterization: Monitor the cultures for the emergence of iPSC-like colonies, typically appearing between 7 and 14 days. Pick individual colonies and expand them for further characterization, including alkaline phosphatase staining and immunofluorescence for pluripotency markers.
Luciferase Reporter Assay for Promoter Activity
This assay is used to quantify the effect of this compound on the transcriptional activity of pluripotency gene promoters.
Materials:
-
Luciferase reporter plasmid containing the promoter of interest (e.g., pGL3-Oct4-promoter).
-
Renilla luciferase plasmid for normalization (e.g., pRL-TK).
-
HEK293T cells (or other suitable cell line).
-
Lipofectamine 2000 (or other transfection reagent).
-
This compound.
-
Dual-Luciferase Reporter Assay System.
-
Luminometer.
Procedure:
-
Seed HEK293T cells in a 24-well plate.
-
Co-transfect the cells with the firefly luciferase reporter plasmid and the Renilla luciferase normalization plasmid using Lipofectamine 2000.
-
After 24 hours, replace the medium with fresh medium containing either DMSO (vehicle control) or varying concentrations of this compound (e.g., 50 nM to 1 µM).
-
Incubate the cells for another 48 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions for the Dual-Luciferase Reporter Assay System.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
qRT-PCR is used to measure the relative mRNA levels of pluripotency genes in response to this compound treatment.
Materials:
-
RNA extraction kit.
-
cDNA synthesis kit.
-
SYBR Green or TaqMan-based qPCR master mix.
-
qRT-PCR instrument.
-
Primers for target genes (Oct4, Nanog, Sox2, TET1, HOXB4) and a housekeeping gene (e.g., GAPDH).
Primer Sequences (Human):
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| OCT4 | GACAACAATGAGAACCTTCAGGAGA | CTGGCGCCGGTTACAGAACCA |
| SOX2 | GGCAGCTACAGCATGATGCAGGAGC | CTGGTCATGGAGTTGTACTGCAGGA |
| NANOG | TTTGTGGGCCTGAAGAAAACT | AGGGCTGTCCTGAATAAGCAG |
| TET1 | CAGCCTCATTCACCTTGCCT | GCTTGTCGTCCTCATCCTCG |
| HOXB4 | TGGATGCGCAAAGTTCACAG | GTTGTAGTAGGCGATGGAGAGG |
| GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC |
Procedure:
-
Treat cells (e.g., MEFs or human fibroblasts) with this compound or DMSO for the desired duration.
-
Extract total RNA from the cells.
-
Synthesize cDNA from the RNA using a reverse transcriptase.
-
Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalizing to the housekeeping gene.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to determine if a specific protein (e.g., OCT4) binds to a particular region of DNA (e.g., the HOXB4 promoter) in vivo.
Materials:
-
ChIP-grade antibody against the protein of interest (e.g., anti-OCT4).
-
Formaldehyde for cross-linking.
-
Sonciator.
-
Protein A/G magnetic beads.
-
Buffers for cell lysis, washing, and elution.
-
Primers for qPCR targeting the DNA region of interest.
Procedure:
-
Cross-link protein-DNA complexes in living cells by treating with formaldehyde.
-
Lyse the cells and sonicate the chromatin to shear the DNA into small fragments (typically 200-1000 bp).
-
Immunoprecipitate the protein-DNA complexes using an antibody specific to the protein of interest.
-
Capture the antibody-protein-DNA complexes using Protein A/G magnetic beads.
-
Wash the beads to remove non-specifically bound chromatin.
-
Elute the complexes from the beads and reverse the cross-links to release the DNA.
-
Purify the DNA.
-
Use qPCR to quantify the amount of the specific DNA region of interest that was co-immunoprecipitated with the protein.
Conclusion
This compound is a powerful small molecule for enhancing the expression of pluripotency-associated genes. Its well-defined mechanism of action, centered on the OCT4-HOXB4 axis, provides a targeted approach to improving cellular reprogramming efficiency. The protocols outlined in this guide offer a framework for researchers to utilize this compound effectively in their studies of pluripotency and regenerative medicine. The continued investigation into this compound and similar compounds holds significant promise for advancing the development of cell-based therapies.
References
OAC1: A Potent Activator of the OCT-4 Promoter for Cellular Reprogramming and Stem Cell Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Octamer-binding transcription factor 4 (OCT-4), a pivotal regulator of pluripotency, is a cornerstone in stem cell biology and regenerative medicine. The ability to modulate its expression is of paramount importance for enhancing the efficiency of induced pluripotent stem cell (iPSC) generation and for the directed differentiation of stem cells. This technical guide provides a comprehensive overview of the small molecule OAC1 (Oct4-Activating Compound 1), a potent activator of the OCT-4 promoter. We delve into the molecular mechanisms, present key quantitative data, provide detailed experimental protocols for studying its activity, and visualize the associated signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of stem cell biology, drug discovery, and regenerative medicine.
Introduction to this compound
This compound is a small molecule identified through high-throughput screening for its ability to activate the promoter of the POU5F1 gene, which encodes the OCT-4 protein.[1][2] It has been demonstrated to enhance the efficiency and accelerate the process of reprogramming somatic cells into iPSCs when used in combination with the canonical Yamanaka factors (OCT4, SOX2, KLF4, and c-MYC).[1][3] this compound's mechanism of action involves the upregulation of the endogenous pluripotency network, making it a valuable tool for both basic research and potential therapeutic applications.
Molecular Mechanism of this compound
This compound-mediated activation of the OCT-4 promoter is a multi-faceted process that involves the upregulation of key developmental regulators. The primary mechanism identified is the upregulation of Homeobox B4 (HOXB4) expression. HOXB4, a transcription factor known for its role in hematopoietic stem cell expansion, subsequently activates the OCT-4 promoter. This action initiates a positive feedback loop by increasing the expression of the core pluripotency transcription factors: OCT-4, SOX2, and NANOG.[1] Furthermore, this compound has been shown to increase the expression of TET1, an enzyme involved in DNA demethylation, suggesting an epigenetic component to its mechanism of action.[1] Notably, this compound's activity appears to be independent of the p53-p21 pathway and the Wnt/β-catenin signaling pathway, two common pathways targeted by other reprogramming-enhancing small molecules.[1] The direct molecular target of this compound has not yet been fully elucidated.
Quantitative Data on this compound Activity
The following tables summarize the quantitative effects of this compound on OCT-4 promoter activity and endogenous gene expression, as derived from key publications.
Table 1: Dose-Dependent Activation of OCT-4 Promoter by this compound
This table presents the fold change in luciferase activity from an OCT-4 promoter-reporter assay in response to varying concentrations of this compound after a 48-hour treatment. The data is adapted from graphical representations in Li et al., 2012.
| This compound Concentration | Fold Change in Luciferase Activity (vs. Vehicle) |
| 50 nM | ~2.5 |
| 100 nM | ~4.0 |
| 500 nM | ~6.5 |
| 1 µM | ~7.0 |
Table 2: Time-Course of OCT-4 Promoter Activation by this compound
This table illustrates the fold change in luciferase activity from an OCT-4 promoter-reporter assay at different time points with a constant this compound concentration of 1 µM. The data is adapted from graphical representations in Li et al., 2012.
| Time (Days) | Fold Change in Luciferase Activity (vs. Vehicle) |
| 2 | ~7.0 |
| 4 | ~8.5 |
| 6 | ~8.5 |
| 7 | ~8.0 |
Table 3: Effect of this compound on Endogenous Pluripotency Gene Expression
This table qualitatively summarizes the findings from RT-PCR analysis on the expression of key endogenous pluripotency genes following treatment with 1 µM this compound for 48 hours, as reported by Li et al., 2012.
| Gene | Effect of this compound Treatment |
| OCT-4 | Upregulated |
| SOX2 | Upregulated |
| NANOG | Upregulated |
| TET1 | Upregulated |
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows associated with this compound's function.
Caption: this compound Signaling Pathway leading to OCT-4 activation.
Caption: Workflow for assessing this compound activity.
Experimental Protocols
The following are representative protocols for key experiments used to characterize the activity of this compound. These are generalized methods and should be optimized for specific cell types and experimental conditions.
Luciferase Reporter Assay for OCT-4 Promoter Activation
Objective: To quantify the effect of this compound on the transcriptional activity of the OCT-4 promoter.
Materials:
-
HEK293T or other suitable host cell line
-
pGL3-OCT4-promoter-luciferase reporter vector
-
pRL-TK Renilla luciferase control vector (for normalization)
-
Lipofectamine 3000 or other transfection reagent
-
This compound (dissolved in DMSO)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 1 x 10^4 cells per well and culture overnight.
-
Transfection: Co-transfect the cells with the pGL3-OCT4-promoter-luciferase reporter vector (100 ng/well) and the pRL-TK Renilla luciferase control vector (10 ng/well) using Lipofectamine 3000 according to the manufacturer's protocol.
-
This compound Treatment: 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 50 nM, 100 nM, 500 nM, 1 µM). A vehicle control (DMSO) should be included.
-
Incubation: Incubate the cells for the desired time period (e.g., 48 hours for dose-response, or for various time points for a time-course experiment).
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the Dual-Luciferase Reporter Assay System.
-
Luminescence Measurement: Measure the Firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit manufacturer's instructions.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in activity relative to the vehicle control.
Quantitative Reverse Transcription PCR (qRT-PCR) for Endogenous Gene Expression
Objective: To measure the effect of this compound on the mRNA levels of endogenous OCT-4 and other pluripotency-related genes.
Materials:
-
Human or mouse fibroblast cell line
-
This compound (dissolved in DMSO)
-
RNeasy Mini Kit or similar for RNA extraction
-
High-Capacity cDNA Reverse Transcription Kit
-
SYBR Green PCR Master Mix
-
qRT-PCR instrument
-
Primers for OCT-4, SOX2, NANOG, TET1, and a housekeeping gene (e.g., GAPDH or ACTB)
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and treat with 1 µM this compound or vehicle (DMSO) for 48 hours.
-
RNA Extraction: Harvest the cells and extract total RNA using the RNeasy Mini Kit according to the manufacturer's protocol. Quantify the RNA and assess its purity.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using the High-Capacity cDNA Reverse Transcription Kit.
-
qPCR: Set up the qPCR reactions in triplicate using SYBR Green PCR Master Mix, cDNA template, and the appropriate forward and reverse primers.
-
Thermal Cycling: Perform the qPCR on a real-time PCR instrument with a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the this compound-treated samples to the vehicle-treated controls.
Chromatin Immunoprecipitation (ChIP) Assay
Objective: To determine if a specific transcription factor (e.g., HOXB4 or OCT4) binds to the promoter region of a target gene in response to this compound treatment.
Materials:
-
Cell line of interest
-
This compound (dissolved in DMSO)
-
Formaldehyde (37%)
-
Glycine
-
ChIP lysis buffer, dilution buffer, wash buffers, and elution buffer
-
Antibody specific to the transcription factor of interest (and a negative control IgG)
-
Protein A/G magnetic beads
-
RNase A and Proteinase K
-
PCR purification kit
-
Primers for the target promoter region and a negative control region
Procedure:
-
Cell Treatment and Cross-linking: Treat cells with this compound as desired. Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
-
Cell Lysis and Sonication: Harvest and lyse the cells. Sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
Immunoprecipitation: Pre-clear the chromatin with Protein A/G beads. Incubate the chromatin overnight at 4°C with the specific antibody or control IgG.
-
Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C in the presence of NaCl.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a PCR purification kit.
-
Analysis: Use the purified DNA as a template for qPCR with primers specific to the target promoter region to quantify the enrichment.
Conclusion
This compound represents a significant advancement in the chemical toolbox for stem cell research and regenerative medicine. Its ability to robustly activate the OCT-4 promoter through the HOXB4-mediated upregulation of the core pluripotency network provides a powerful method for enhancing cellular reprogramming and studying the mechanisms of pluripotency. The data and protocols presented in this guide offer a solid foundation for researchers to incorporate this compound into their experimental workflows, paving the way for new discoveries and potential therapeutic strategies. Further investigation into the direct molecular target of this compound will undoubtedly provide deeper insights into its mechanism of action and open new avenues for the development of next-generation pluripotency-inducing compounds.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to OAC1 (Oct4-Activating Compound 1)
Executive Summary
This compound (Oct4-Activating Compound 1) is a small molecule identified through high-throughput screening that enhances the efficiency of induced pluripotent stem cell (iPSC) reprogramming.[1] It functions by activating the promoters of key pluripotency transcription factors, Oct4 and Nanog.[1] This activation leads to an upregulation of the endogenous Oct4-Nanog-Sox2 transcriptional triad and the DNA demethylation-associated gene, Tet1.[1] Notably, this compound's mechanism is independent of the commonly implicated p53-p21 and Wnt-β-catenin signaling pathways.[1] The application of this compound in reprogramming protocols accelerates the process and increases the yield of iPSC colonies, which exhibit bona fide embryonic stem cell (ESC) morphology, gene expression patterns, and developmental potential.[1]
Discovery of this compound
This compound was discovered through a cell-based high-throughput screening of chemical libraries designed to identify compounds that could activate the Oct4 promoter.[1] The screening utilized a reporter cell line with the luciferase gene under the control of the Oct4 promoter.
High-Throughput Screening Workflow
The initial screening process involved the following key steps:
Caption: Workflow for the discovery of this compound.
Chemical Properties of this compound and Its Analogs
This compound and its structural analogs, OAC2 and OAC3, are benzamide derivatives containing a pyrrolopyridine core.
| Property | This compound | OAC2 | OAC3 |
| Chemical Name | N-1H-pyrrolo[2,3-c]pyridin-5-ylbenzamide | N-(1H-pyrrolo[2,3-c]pyridin-5-yl)-4-methylbenzamide | N-(1H-pyrrolo[2,3-c]pyridin-5-yl)-4-methoxybenzamide |
| CAS Number | 300586-90-7 | Not available | Not available |
| Molecular Formula | C₁₄H₁₁N₃O | C₁₅H₁₃N₃O | C₁₅H₁₃N₃O₂ |
| Molecular Weight | 237.26 g/mol | 251.29 g/mol | 267.29 g/mol |
| Chemical Structure |
Mechanism of Action and Signaling Pathway
This compound enhances iPSC reprogramming by directly or indirectly activating the promoters of Oct4 and Nanog. This leads to increased expression of the core pluripotency network, including Sox2, and also upregulates Tet1, an enzyme involved in DNA demethylation. This suggests that this compound helps to remodel the epigenetic landscape of somatic cells to a more pluripotent state.
Caption: Proposed signaling pathway of this compound.
Quantitative Data
The following tables summarize the quantitative effects of this compound in key experiments.
Table 5.1: Effect of this compound on Luciferase Reporter Activity
| Reporter Construct | Treatment (1 µM) | Fold Activation (vs. DMSO) |
| Oct4-luciferase | This compound | ~3.5 |
| Nanog-luciferase | This compound | ~2.5 |
| Oct4-luciferase | OAC2 | ~3.0 |
| Nanog-luciferase | OAC2 | ~2.0 |
| Oct4-luciferase | OAC3 | ~3.2 |
| Nanog-luciferase | OAC3 | ~2.2 |
Table 5.2: Enhancement of iPSC Reprogramming Efficiency by this compound
| Treatment | Number of iPSC Colonies (per 5x10⁴ MEFs) |
| 4 Factors (Oct4, Sox2, Klf4, c-Myc) | ~150 |
| 4 Factors + this compound (1 µM) | ~600 |
| 4 Factors + OAC2 (1 µM) | ~550 |
| 4 Factors + OAC3 (1 µM) | ~580 |
Table 5.3: Effect of this compound on Endogenous Gene Expression (qRT-PCR)
| Gene | Treatment (1 µM this compound) | Fold Change in mRNA Expression (vs. DMSO) |
| Oct4 | 24 hours | ~2.0 |
| Nanog | 24 hours | ~1.8 |
| Sox2 | 24 hours | ~1.5 |
| Tet1 | 24 hours | ~2.5 |
Experimental Protocols
Luciferase Reporter Assay
-
Cell Plating: Seed 293T cells in a 24-well plate at a density of 5 x 10⁴ cells per well.
-
Transfection: Co-transfect cells with the Oct4-luciferase or Nanog-luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.
-
Compound Treatment: 24 hours post-transfection, replace the medium with fresh medium containing this compound (or analogs) at the desired concentration (e.g., 1 µM) or DMSO as a vehicle control.
-
Incubation: Incubate the cells for an additional 24 hours.
-
Lysis and Measurement: Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
iPSC Generation from Mouse Embryonic Fibroblasts (MEFs)
-
Viral Transduction: Plate MEFs and transduce with retroviruses expressing the four reprogramming factors (Oct4, Sox2, Klf4, and c-Myc).
-
Compound Addition: Two days post-transduction, re-plate the cells onto a feeder layer of mitotically inactivated MEFs in mouse ESC medium supplemented with either this compound (1 µM) or DMSO.
-
Culture and Monitoring: Culture the cells for 8-12 days, changing the medium every other day. Monitor for the emergence of ESC-like colonies.
-
Colony Counting: On day 10 or 12, fix and stain the plates for alkaline phosphatase activity to identify and count the number of iPSC colonies.
Quantitative Real-Time PCR (qRT-PCR)
-
Cell Treatment and RNA Extraction: Treat MEFs or other target cells with this compound (1 µM) or DMSO for the desired duration (e.g., 24 hours). Extract total RNA using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.
-
PCR Amplification: Perform real-time PCR using gene-specific primers for Oct4, Nanog, Sox2, Tet1, and a housekeeping gene (e.g., GAPDH) for normalization. Use a SYBR Green-based detection method.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing the this compound-treated samples to the DMSO-treated controls.
Bisulfite Sequencing
-
Genomic DNA Extraction and Bisulfite Conversion: Extract genomic DNA from cells treated with this compound or DMSO. Convert unmethylated cytosines to uracils using a bisulfite conversion kit.
-
PCR Amplification of Target Regions: Amplify the promoter regions of interest (e.g., the Oct4 promoter) from the bisulfite-converted DNA using specific primers designed to amplify both methylated and unmethylated sequences.
-
Cloning and Sequencing: Clone the PCR products into a suitable vector and transform into E. coli. Sequence individual clones to determine the methylation status of each CpG dinucleotide in the amplified region.
-
Data Analysis: Align the sequences and quantify the percentage of methylated CpG sites for each treatment condition.
References
OAC1: A Key Regulator of Stem Cell Self-Renewal and Pluripotency
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The capacity of stem cells to self-renew and differentiate into various cell lineages holds immense promise for regenerative medicine and drug discovery. At the core of this potential lies a complex network of transcription factors that maintain pluripotency. OCT4 (Octamer-binding transcription factor 4), a POU domain transcription factor, is a cornerstone of this network, and its precise regulation is critical for sustaining the undifferentiated state of pluripotent stem cells.[1][2] OAC1 (OCT4-Activating Compound 1) has emerged as a potent small molecule that can modulate stem cell fate by directly targeting the expression of OCT4. This technical guide provides a comprehensive overview of the function of this compound in stem cell self-renewal, detailing its mechanism of action, relevant signaling pathways, and the experimental protocols to study its effects.
Mechanism of Action of this compound
This compound is a cell-permeable small molecule that enhances the expression of the OCT4 gene at the transcriptional level.[1][2] Its primary mechanism involves the activation of the OCT4 gene promoter, leading to an increase in OCT4 mRNA and protein levels.[3] This targeted activation of a master pluripotency regulator triggers a cascade of downstream events that collectively reinforce the self-renewing state of stem cells.
Beyond its direct effect on OCT4, this compound has been shown to upregulate the expression of other key components of the core pluripotency network, including NANOG and SOX2.[2][3][4] These three transcription factors—OCT4, SOX2, and NANOG—form a triad of master regulators that co-occupy the promoters of a vast number of genes essential for pluripotency and self-renewal, often in a positive feedback loop.[3] By activating this core triad, this compound effectively sustains the transcriptional program of undifferentiated stem cells.
Furthermore, this compound has been demonstrated to increase the expression of TET1 (Ten-Eleven Translocation 1), an enzyme involved in the process of DNA demethylation.[2][3][4] TET1 catalyzes the conversion of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), a crucial step in maintaining a more open chromatin state at pluripotency-associated gene loci, thereby facilitating their expression.[5][6]
This compound in Hematopoietic Stem Cell Expansion
In addition to its role in pluripotent stem cells, this compound has been identified as a valuable tool for the ex vivo expansion of somatic stem cells, particularly hematopoietic stem and progenitor cells (HSPCs). This compound treatment of human cord blood-derived CD34+ cells has been shown to significantly enhance their expansion while preserving their functional capacity, as demonstrated by their ability to repopulate in immunodeficient mice.[1]
The mechanism underlying this effect involves the this compound-mediated activation of OCT4, which in turn upregulates the expression of the homeobox protein HOXB4.[1][4] HOXB4 is a critical regulator of HSC self-renewal, and its ectopic expression is known to drive the expansion of HSCs.[7][8][9] The this compound-OCT4-HOXB4 signaling axis therefore represents a key pathway for promoting the self-renewal of hematopoietic stem cells.[1]
Signaling Pathways and Experimental Workflows
This compound-Mediated Pluripotency Network Activation
The following diagram illustrates the signaling cascade initiated by this compound to reinforce the pluripotency network in stem cells.
References
- 1. Activation of OCT4 enhances ex vivo expansion of human cord blood hematopoietic stem and progenitor cells by regulating HOXB4 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stemcell.com [stemcell.com]
- 3. Identification of Oct4-activating compounds that enhance reprogramming efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Replacement of Oct4 by Tet1 during iPSC induction reveals an important role of DNA methylation and hydroxymethylation in reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Epigenetic Modulation of Stem Cells in Neurodevelopment: The Role of Methylation and Acetylation [frontiersin.org]
- 7. HOXB4-induced expansion of adult hematopoietic stem cells ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HOXB4's road map to stem cell expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overexpression of HOXB4 in hematopoietic cells causes the selective expansion of more primitive populations in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
OAC1: A Small Molecule Enhancer of Cellular Reprogramming
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The generation of induced pluripotent stem cells (iPSCs) from somatic cells by the ectopic expression of the four Yamanaka factors (Oct4, Sox2, Klf4, and c-Myc) is a cornerstone of regenerative medicine. However, the low efficiency and slow kinetics of this process remain significant hurdles. Oct4-activating compound 1 (OAC1) is a small molecule that has been identified to enhance the efficiency and accelerate the timeline of cellular reprogramming. This technical guide provides a comprehensive overview of the mechanism of action of this compound, quantitative data on its efficacy, and detailed experimental protocols for its use.
Core Mechanism of Action
This compound enhances reprogramming efficiency through a multi-faceted mechanism centered on the upregulation of key pluripotency-associated genes. Its action is independent of the p53-p21 pathway and the Wnt-β-catenin signaling pathway, which are common targets for other reprogramming enhancers.[1][2]
The primary mechanism of this compound involves the activation of the promoters of Oct4 and Nanog, two of the master regulators of pluripotency.[1][2] This leads to an increase in the transcription of the core pluripotency network, specifically the Oct4-Nanog-Sox2 triad.[1][2]
Crucially, this compound also upregulates the expression of Tet1 (Ten-eleven translocation 1), a methylcytosine dioxygenase.[1][2] TET1 is a key enzyme in the process of DNA demethylation, an essential step in erasing the epigenetic memory of the somatic cell of origin and establishing a pluripotent epigenetic landscape. The upregulation of TET1 by this compound likely contributes to the epigenetic remodeling required for efficient reprogramming.
In the context of hematopoietic stem cell expansion, this compound has been shown to activate OCT4, which in turn upregulates the expression of HOXB4.[3] While this was not directly demonstrated during iPSC reprogramming, it suggests a potential downstream pathway that could be relevant.
Signaling Pathway
The proposed signaling pathway for this compound in enhancing reprogramming efficiency is illustrated below. This compound initiates a cascade that leads to the transcriptional activation of the core pluripotency network and the epigenetic modifier Tet1.
Quantitative Data on Reprogramming Efficiency
The addition of this compound to the standard four-factor reprogramming cocktail has been shown to significantly increase the efficiency and accelerate the kinetics of iPSC generation.
| Cell Type | This compound Concentration | Treatment Duration | Reprogramming Method | Key Findings | Reference |
| Mouse Embryonic Fibroblasts (MEFs) with Oct4-GFP reporter | 1 µM | 7 days | Retroviral transduction of Oct4, Sox2, Klf4, c-Myc | Approximately a fourfold increase in the number of Oct4-GFP positive colonies at day 8 compared to control. The number of positive colonies at day 5 with this compound was greater than the number in the control at day 8, indicating an accelerated reprogramming timeline. | [4] |
| Human IMR90 Fibroblasts | 1 µM | 2 days | Not applicable (endogenous gene expression analysis) | Activated the expression of endogenous Oct4, Nanog, Sox2, and Tet1. | [1] |
| Mouse Embryonic Fibroblasts (MEFs) | 10 µM | 7 days | Retroviral transduction of Oct4, Sox2, Klf4, c-Myc | Enhanced reprogramming efficiency and accelerated the appearance of iPSC-like colonies. | [3] |
Experimental Protocols
Reprogramming of Mouse Embryonic Fibroblasts (MEFs) with this compound
This protocol is based on the methods described by Li et al. (2012) and general iPSC generation protocols.
Materials:
-
Cells: Mouse embryonic fibroblasts (MEFs) isolated from E13.5 embryos. For quantification of reprogramming efficiency, MEFs from Oct4-GFP reporter mice are recommended.
-
Retroviruses: High-titer retroviruses encoding mouse Oct4, Sox2, Klf4, and c-Myc.
-
Media:
-
MEF Medium: DMEM supplemented with 10% FBS, 1x non-essential amino acids, 1x GlutaMAX, and 1x penicillin/streptomycin.
-
Reprogramming Medium: KnockOut DMEM supplemented with 20% KnockOut Serum Replacement, 1x non-essential amino acids, 1x GlutaMAX, 0.1 mM β-mercaptoethanol, 1000 U/mL LIF (leukemia inhibitory factor), and 1x penicillin/streptomycin.
-
-
Reagents:
-
This compound (stock solution in DMSO)
-
Polybrene
-
0.1% Gelatin solution
-
Trypsin-EDTA
-
-
Plates: 6-well and 10-cm tissue culture plates.
Experimental Workflow:
Procedure:
-
Day -2: Cell Seeding:
-
Coat 6-well plates with 0.1% gelatin for at least 30 minutes at 37°C.
-
Plate 1 x 10^5 MEFs per well in MEF medium.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Day -1: Retroviral Transduction:
-
Aspirate the MEF medium and replace it with fresh MEF medium containing 8 µg/mL polybrene.
-
Add the four retroviruses (Oct4, Sox2, Klf4, c-Myc) to the cells.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Day 0: Re-plating:
-
Two days after transduction, aspirate the virus-containing medium.
-
Wash the cells with PBS and trypsinize.
-
Replate the cells onto new gelatin-coated 10-cm plates in reprogramming medium.
-
-
Day 1-7: this compound Treatment:
-
On the day after re-plating, replace the medium with fresh reprogramming medium containing 1 µM this compound.
-
Change the medium every other day with fresh reprogramming medium containing 1 µM this compound.
-
-
Day 8 Onward: Monitoring and Analysis:
-
From day 8, monitor the plates for the emergence of iPSC-like colonies. If using Oct4-GFP MEFs, colonies will begin to express GFP.
-
Continue to change the medium every other day with reprogramming medium (without this compound).
-
Quantify the number of iPSC colonies (e.g., by counting GFP-positive colonies) at desired time points (e.g., day 8, 12, and 16).
-
Pick and expand individual colonies for further characterization (e.g., alkaline phosphatase staining, immunofluorescence for pluripotency markers, and qPCR for endogenous pluripotency gene expression).
-
Conclusion
This compound is a valuable tool for researchers seeking to improve the efficiency and shorten the timeline of cellular reprogramming. Its unique mechanism of action, centered on the upregulation of the core pluripotency network and the epigenetic modifier Tet1, provides a powerful and targeted approach to overcoming the barriers of somatic cell reprogramming. The data and protocols presented in this guide offer a solid foundation for the successful implementation of this compound in the laboratory. Further research into the direct molecular target of this compound will undoubtedly provide deeper insights into the intricate process of cell fate determination.
References
OAC1 in the Ex Vivo Expansion of Hematopoietic Stem Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The ex vivo expansion of hematopoietic stem cells (HSCs) holds immense promise for various therapeutic applications, including bone marrow transplantation and regenerative medicine. A significant challenge in this field is the maintenance of HSC self-renewal and multipotency during culture. Recent advancements have identified small molecules that can modulate key signaling pathways to promote HSC expansion. This technical guide focuses on Oct4-activating compound 1 (OAC1) , a small molecule that has demonstrated a significant capacity to enhance the ex vivo expansion of human cord blood-derived HSCs. This compound functions by activating the expression of the transcription factor OCT4, which in turn upregulates HOXB4, a critical regulator of HSC self-renewal. This guide provides an in-depth overview of the mechanism of action of this compound, detailed experimental protocols, a summary of its effects on HSC expansion, and visualizations of the associated signaling pathways and experimental workflows.
Introduction to this compound
This compound is a small molecule identified through high-throughput screening for its ability to activate the promoter of the OCT4 gene.[1] OCT4, a POU domain transcription factor, is a cornerstone of pluripotency in embryonic stem cells. While typically silenced in adult somatic stem cells, its transient reactivation has been shown to promote the self-renewal of HSCs. This compound facilitates the reprogramming of somatic cells into induced pluripotent stem cells (iPSCs) and, more importantly for hematopoiesis, enhances the ex vivo expansion of cord blood-derived CD34+ hematopoietic stem and progenitor cells.[1]
Mechanism of Action: The OCT4-HOXB4 Axis
The primary mechanism by which this compound promotes HSC expansion is through the activation of the OCT4-HOXB4 signaling axis. Treatment of human cord blood CD34+ cells with this compound leads to an upregulation of endogenous OCT4 expression.[2] Activated OCT4 then directly or indirectly upregulates the expression of the homeobox protein HOXB4. HOXB4 is a well-established positive regulator of HSC self-renewal. The crucial role of this pathway was demonstrated by the fact that siRNA-mediated knockdown of HOXB4 abrogated the expansive effects of this compound on HSCs.[2] Importantly, this compound-induced OCT4 activation does not lead to teratoma formation in vivo, suggesting a controlled and transient effect on the stem cell state.[2]
Quantitative Effects of this compound on HSC Expansion
Treatment of human cord blood CD34+ cells with this compound in a cytokine-supplemented culture medium results in a significant increase in both the number of phenotypic HSCs and functional hematopoietic progenitor cells.[2] The key quantitative outcomes are summarized in the table below.
| Parameter | Treatment Group | Fold Increase | Reference |
| SCID Repopulating Cells (SRCs) | This compound vs. Day 0 Uncultured CD34+ cells | 3.5-fold | [2] |
| SCID Repopulating Cells (SRCs) | This compound vs. Vehicle Control | 6.3-fold | [2] |
Table 1: Quantitative analysis of the effect of this compound on the expansion of functional hematopoietic stem cells.
Experimental Protocol: Ex Vivo Expansion of Human Cord Blood HSCs with this compound
This protocol is based on the methodology described for the this compound-mediated expansion of human cord blood CD34+ cells.[2]
4.1. Materials
-
Cells: Purified human cord blood CD34+ cells.
-
Base Medium: Serum-free expansion medium (e.g., StemSpan™ SFEM II).
-
Cytokines (Human, Recombinant):
-
Stem Cell Factor (SCF): Final concentration 100 ng/mL.
-
Thrombopoietin (TPO): Final concentration 100 ng/mL.
-
Flt3-Ligand (Flt3L): Final concentration 100 ng/mL.
-
-
This compound Stock Solution: Dissolved in a suitable solvent (e.g., DMSO) to a stock concentration for further dilution.
-
Vehicle Control: The solvent used for this compound (e.g., DMSO).
-
Culture Plates: Standard tissue culture-treated plates.
4.2. Experimental Workflow
4.3. Procedure
-
Cell Seeding: Seed purified human cord blood CD34+ cells in culture plates containing the base medium supplemented with SCF, TPO, and Flt3L at the indicated final concentrations.
-
Treatment: Add this compound to the culture medium at its optimal working concentration. A vehicle control group should be run in parallel.
-
Incubation: Culture the cells for a period of 4 days at 37°C in a humidified incubator with 5% CO2.[2]
-
Cell Harvesting and Analysis: After the incubation period, harvest the cells and perform downstream analyses.
4.4. Downstream Analyses
-
Phenotypic Analysis: Analyze the expression of HSC surface markers (e.g., CD34, CD38-, CD90, CD45RA-) using flow cytometry to determine the number of phenotypic HSCs.
-
In Vitro Progenitor Assays: Perform colony-forming unit (CFU) assays to assess the differentiation potential of the expanded cells into various hematopoietic lineages.
-
In Vivo Repopulation Assays: To evaluate long-term and short-term repopulating ability, transplant the expanded cells into immunodeficient mice (e.g., NSG mice). The number of functional SCID Repopulating Cells (SRCs) can be determined through limiting dilution analysis.[2]
Conclusion and Future Directions
This compound represents a promising small molecule for the ex vivo expansion of human hematopoietic stem cells. Its mechanism of action via the OCT4-HOXB4 axis offers a targeted approach to enhancing HSC self-renewal. The data indicates a significant increase in the number of functional, engraftable HSCs following this compound treatment. Further research should focus on optimizing the culture conditions with this compound, potentially in combination with other small molecules or cytokines, to maximize the expansion of long-term repopulating HSCs. Additionally, exploring the long-term safety and efficacy of this compound-expanded HSCs in preclinical models is a critical next step towards potential clinical translation.
References
OAC1 as an OCT-4 Activator: A Technical Guide to Foundational Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the foundational research on OAC1 (OCT-4-activating compound 1), a small molecule identified as a potent activator of the key pluripotency transcription factor OCT-4. This document details the discovery, mechanism of action, and experimental validation of this compound, presenting quantitative data in structured tables, outlining detailed experimental protocols, and visualizing key pathways and workflows.
Discovery and Initial Characterization
This compound was identified through a cell-based high-throughput screening of a chemical library designed to find compounds that could activate the OCT-4 gene promoter.[1][2][3][4] The primary screening led to the identification of this compound as a molecule that significantly activated a luciferase reporter gene driven by the human OCT-4 promoter.[4][5] Further characterization revealed that this compound also activates the promoter of Nanog, another critical pluripotency factor, suggesting a coordinated effect on the core transcriptional network of pluripotency.[2][3][4][5]
Quantitative Data Summary
The following tables summarize the key quantitative findings from the foundational research on this compound and its structural analogs, OAC2 and OAC3.
Table 1: Activation of Pluripotency Gene Promoters by this compound and Analogs
| Compound | Target Promoter | Fold Activation (relative to DMSO) | Cell Line |
| This compound | Oct4-luc | ~2.5 | MEF-derived |
| This compound | Nanog-luc | ~2.0 | MEF-derived |
| OAC2 | Oct4-luc | ~2.2 | MEF-derived |
| OAC2 | Nanog-luc | ~1.8 | MEF-derived |
| OAC3 | Oct4-luc | ~2.0 | MEF-derived |
| OAC3 | Nanog-luc | ~1.7 | MEF-derived |
Data extracted from figures in Li et al., PNAS, 2012.
Table 2: Effect of this compound on Induced Pluripotent Stem Cell (iPSC) Generation
| Treatment | Reprogramming Efficiency (%) | Fold Enhancement | Time to Colony Appearance |
| 4 Factors (OSKM) + DMSO | ~0.7 | - | 10-12 days |
| 4 Factors (OSKM) + this compound (1 µM) | ~2.8 | ~4.0 | 7-8 days |
| 4 Factors (OSKM) + OAC2 (1 µM) | Not specified | Enhanced | Accelerated |
| 4 Factors (OSKM) + OAC3 (1 µM) | Not specified | Enhanced | Accelerated |
Data synthesized from the text and figures of Li et al., PNAS, 2012.[5]
Table 3: this compound-induced Upregulation of Endogenous Pluripotency-Associated Genes
| Gene | Fold Change in Expression (this compound vs. DMSO) | Cell Type |
| Oct4 | Increased | Mouse Embryonic Fibroblasts (MEFs) |
| Nanog | Increased | Mouse Embryonic Fibroblasts (MEFs) |
| Sox2 | Increased | Mouse Embryonic Fibroblasts (MEFs) |
| Tet1 | Increased | Mouse Embryonic Fibroblasts (MEFs) |
Qualitative data from RT-PCR analysis in Li et al., PNAS, 2012. Precise fold-change values were not provided in the publication.[5]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of this compound and the experimental workflows used in its characterization.
References
Methodological & Application
OAC1 Protocol for Enhanced Generation of Induced Pluripotent Stem Cells
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The generation of induced pluripotent stem cells (iPSCs) from somatic cells represents a cornerstone of regenerative medicine and disease modeling. The "OAC1 protocol" is not a standalone method but rather an enhancement of standard reprogramming techniques, primarily those employing the transcription factors Oct4, Sox2, Klf4, and c-Myc (OSKM). This compound, an acronym for Oct4-Activating Compound 1, is a small molecule that significantly improves the efficiency and accelerates the timeline of iPSC generation. This is achieved by activating the gene promoter of Oct4, a master regulator of pluripotency.[1][2] this compound also boosts the transcription of other key pluripotency-associated genes, including Nanog and Sox2, as well as Tet1, which is involved in DNA demethylation.[3]
This document provides detailed application notes and a comprehensive protocol for the generation of iPSCs from human fibroblasts using a lentiviral delivery of OSKM factors, with the addition of this compound to enhance reprogramming efficiency.
Data Presentation
The inclusion of this compound in the reprogramming cocktail leads to a marked increase in the number of iPSC colonies formed. The following table summarizes the quantitative impact of this compound on reprogramming efficiency.
| Treatment Condition | Day of Analysis | Average Number of GFP+ Colonies | Fold Increase in Efficiency |
| 4F (OSKM) | Day 8 | 50 | - |
| 4F (OSKM) + 1µM this compound | Day 8 | 200 | ~4-fold[4] |
Signaling Pathways and Experimental Workflow
To visually represent the underlying mechanisms and the experimental procedure, the following diagrams are provided in Graphviz DOT language.
This compound-Enhanced Pluripotency Signaling Pathway
Caption: this compound enhances iPSC generation by activating the Oct4 promoter.
Experimental Workflow for this compound-Enhanced iPSC Generation
Caption: Timeline of this compound-enhanced lentiviral reprogramming of fibroblasts.
Experimental Protocols
This section provides a detailed methodology for the generation of iPSCs from human fibroblasts using a lentiviral approach, enhanced with this compound.
Materials and Reagents
-
Human dermal fibroblasts
-
Fibroblast growth medium (DMEM, 10% FBS, 1x Penicillin-Streptomycin)
-
Lentiviral vectors expressing human OCT4, SOX2, KLF4, and c-MYC
-
Polybrene
-
iPSC medium:
-
DMEM/F12
-
20% KnockOut Serum Replacement (KSR)
-
1 mM L-glutamine
-
0.1 mM Non-Essential Amino Acids (NEAA)
-
0.1 mM β-mercaptoethanol
-
10 ng/mL basic fibroblast growth factor (bFGF)
-
-
This compound (Oct4-Activating Compound 1)
-
Mitomycin-C treated mouse embryonic fibroblasts (MEFs)
-
0.1% Gelatin solution
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture plates and flasks
Protocol
Day -1: Seeding of Human Fibroblasts
-
Culture human fibroblasts in fibroblast growth medium.
-
One day prior to transduction, seed 1 x 10^5 fibroblasts per well of a 6-well plate in fibroblast growth medium.
-
Incubate overnight at 37°C, 5% CO2.
Day 0: Lentiviral Transduction
-
Prepare the lentiviral cocktail by mixing the four lentiviruses (OCT4, SOX2, KLF4, c-MYC) in fresh fibroblast growth medium.
-
Add Polybrene to the viral cocktail to a final concentration of 4-8 µg/mL.
-
Aspirate the medium from the fibroblasts and add the virus-containing medium to the cells.
-
Incubate overnight at 37°C, 5% CO2.
Day 1: Media Change
-
The following day, remove the virus-containing medium and replace it with fresh fibroblast growth medium.
Day 2 - Day 8: this compound Treatment
-
On day 2, aspirate the fibroblast medium and switch to iPSC medium.
-
Prepare iPSC medium containing 1µM this compound.
-
Culture the cells in the this compound-containing iPSC medium for 7 days, changing the medium every other day.
Day 6: Replating onto MEF Feeder Layer
-
Coat a 10 cm dish with 0.1% gelatin for at least 1 hour at 37°C.
-
Plate mitomycin-C treated MEFs onto the gelatin-coated dish.
-
On day 6 post-transduction, detach the transduced fibroblasts using 0.25% Trypsin-EDTA.
-
Resuspend the cells in iPSC medium and plate them onto the prepared MEF feeder layer.
Day 9 Onwards: iPSC Colony Formation and Maturation
-
Continue to culture the cells in iPSC medium (without this compound).
-
Change the medium every 1-2 days.
-
Monitor the plates for the emergence of iPSC-like colonies, which typically appear around day 10-21.
~Day 30: Picking and Expansion of iPSC Colonies
-
Once iPSC colonies are well-formed and have clear borders, they can be manually picked.
-
Transfer individual colonies to fresh MEF-coated plates for expansion.
-
Expand the iPSC lines and perform characterization assays (e.g., pluripotency marker expression, karyotyping, and differentiation potential).
The incorporation of the small molecule this compound into standard lentiviral reprogramming protocols offers a simple and effective way to significantly enhance the efficiency and accelerate the generation of human iPSCs. This improved methodology can be of great benefit to researchers in basic science, disease modeling, and for those working towards the clinical application of iPSCs.
References
Application Notes and Protocols for OAC1 Treatment in Mouse Embryonic Fibroblast (MEF) Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining and utilizing the optimal concentration of OAC1 (Oct-4 Activating Compound 1) for the culture of mouse embryonic fibroblasts (MEFs). This compound is a small molecule known to activate the expression of the pluripotency-associated transcription factor Oct-4.
Introduction
Mouse embryonic fibroblasts are a fundamental tool in biomedical research, serving as feeder cells in embryonic stem cell culture and as a model system for studying cellular processes such as proliferation, differentiation, and senescence. This compound has emerged as a valuable chemical tool for modulating cellular phenotypes, particularly in the context of cellular reprogramming. It functions by activating the Oct4 and Nanog promoters, thereby enhancing the generation of induced pluripotent stem cells (iPSCs).[1][2] this compound facilitates this by increasing the transcription of the Oct4-Nanog-Sox2 triad and TET1, a key enzyme involved in DNA demethylation.[1] Understanding the optimal concentration of this compound is critical to harness its benefits while avoiding potential cytotoxicity.
Quantitative Data Summary
The optimal concentration of this compound for MEF culture is context-dependent, with a balance between efficacy and toxicity. The following table summarizes the observed effects of different this compound concentrations on fibroblast viability and proliferation.
| This compound Concentration | Cell Type | Duration of Treatment | Observed Effect | Reference |
| 1 µM | Mouse & Bovine Fibroblasts | 2, 4, and 6 days | Non-toxic | [3] |
| 1.5 µM | Mouse & Bovine Fibroblasts | 2, 4, and 6 days | Non-toxic | [3] |
| 3 µM | Mouse & Bovine Fibroblasts | 2, 4, and 6 days | Non-toxic | [3] |
| 6 µM | Mouse & Bovine Fibroblasts | 6 days | Toxic, reduced cell proliferation | [3] |
| 8 µM | Mouse & Bovine Fibroblasts | 6 days | Toxic, reduced cell proliferation | [3] |
| 10 µM | Mouse & Bovine Fibroblasts | 6 days | Toxic, reduced cell proliferation | [3] |
| 12 µM | Mouse & Bovine Fibroblasts | 6 days | Toxic, reduced cell proliferation | [3] |
| 10 µM | Mouse Embryonic Fibroblasts | 7 days | Enhanced iPSC generation | [1] |
Note: The seemingly contradictory finding of 10 µM this compound being effective for iPSC generation while also showing toxicity in a standard proliferation assay highlights the importance of the experimental context. For short-term treatments aimed at inducing specific cellular changes like reprogramming, higher concentrations may be tolerated and effective. However, for routine culture, lower, non-toxic concentrations are recommended.
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using MTT Assay
This protocol outlines a method to determine the optimal, non-toxic concentration of this compound for your specific MEF line and experimental conditions using a colorimetric MTT assay to measure cell viability.
Materials:
-
Mouse Embryonic Fibroblasts (MEFs)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture MEFs in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Trypsinize and resuspend the cells in fresh medium.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 0.1 µM to 20 µM. Include a vehicle control (DMSO) and a no-treatment control.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot a dose-response curve with this compound concentration on the x-axis and cell viability (%) on the y-axis to determine the optimal non-toxic concentration range.
-
Protocol 2: General MEF Culture with this compound Supplementation
This protocol describes the routine culture of MEFs with a non-toxic concentration of this compound as determined by the previous protocol.
Materials:
-
Mouse Embryonic Fibroblasts (MEFs)
-
Complete MEF culture medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Cell culture flasks or plates
Procedure:
-
Prepare this compound-supplemented Medium:
-
Based on the results from Protocol 1, determine the desired final concentration of this compound (e.g., 1.5 µM).
-
Add the appropriate volume of this compound stock solution to the complete MEF culture medium. Ensure the final concentration of DMSO is below 0.1% to avoid solvent toxicity.
-
-
Cell Culture:
-
Thaw or passage MEFs as per standard laboratory protocols.
-
Seed the MEFs in the desired culture vessel with the this compound-supplemented medium.
-
Incubate the cells at 37°C in a humidified 5% CO2 incubator.
-
Change the medium every 2-3 days with fresh this compound-supplemented medium.
-
Monitor the cells regularly for changes in morphology and confluency.
-
Visualizations
This compound Signaling Pathway
Caption: this compound signaling pathway in fibroblasts.
Experimental Workflow for Optimal this compound Concentration Determination
Caption: Workflow for determining optimal this compound concentration.
References
Application Notes and Protocols for OAC1 Treatment in Human CD34+ Cell Expansion
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ex vivo expansion of human hematopoietic stem and progenitor cells (HSPCs), identified by the surface marker CD34, is a critical process for various clinical applications, including hematopoietic stem cell transplantation, gene therapy, and drug screening. OAC1, an OCT4-activating compound, has emerged as a promising small molecule for enhancing the expansion of these cells. This compound functions by activating the transcription factor OCT4, which in turn upregulates the expression of HOXB4, a key regulator of hematopoietic stem cell self-renewal.[1][2] This document provides detailed application notes and protocols for the use of this compound in the expansion of human CD34+ cells.
Data Presentation
The following tables summarize the quantitative effects of this compound treatment on the expansion of human cord blood-derived CD34+ cells. The optimal concentration of this compound for ex vivo HSC expansion has been reported to be 500 nM with a 4-day treatment duration.
Table 1: Effect of this compound on the Expansion of Hematopoietic Stem and Progenitor Cell Populations
| Cell Population | Treatment Group | Fold Increase vs. Day 0 | Fold Increase vs. Vehicle Control | Reference |
| SCID Repopulating Cells (SRCs) | This compound (500 nM, 4 days) | 3.5 | 6.3 | [1] |
| Phenotypic HSCs (Lin-CD34+CD38-CD45RA-CD90+CD49f+) | This compound (500 nM, 4 days) | Significant Increase | - | [1] |
| Hematopoietic Progenitor Cells (HPCs) | This compound (500 nM, 4 days) | Enhanced Expansion | - | [1] |
Note: The fold increase values are based on specific experimental conditions and may vary depending on the cell source, basal media, and cytokine cocktail used.
Signaling Pathway
This compound-mediated expansion of human CD34+ cells is primarily driven by the activation of the OCT4-HOXB4 signaling axis. This compound activates the transcription factor OCT4, leading to its increased expression. OCT4 then binds to the promoter region of the HOXB4 gene, upregulating its expression. HOXB4 is a critical transcription factor that promotes the self-renewal of hematopoietic stem cells.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution : this compound is typically supplied as a powder. To prepare a stock solution, dissolve the compound in sterile dimethyl sulfoxide (DMSO) to a concentration of 10 mM.
-
Storage : Aliquot the 10 mM stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Protocol 2: Thawing of Cryopreserved Human CD34+ Cells
-
Preparation : Pre-warm the recommended culture medium to 37°C in a water bath.
-
Thawing : Quickly thaw the cryovial of CD34+ cells in a 37°C water bath until a small ice crystal remains.
-
Washing : Transfer the thawed cells to a sterile 15 mL conical tube. Slowly add pre-warmed culture medium dropwise to the cell suspension while gently swirling the tube. This helps to gradually reduce the concentration of the cryoprotectant.
-
Centrifugation : Centrifuge the cell suspension at 300 x g for 10 minutes at room temperature.
-
Resuspension : Carefully aspirate the supernatant and gently resuspend the cell pellet in fresh, pre-warmed culture medium.
-
Cell Counting : Determine the viable cell count using a hemocytometer and trypan blue exclusion.
Protocol 3: Ex Vivo Expansion of Human CD34+ Cells with this compound
-
Cell Seeding : Seed the thawed human CD34+ cells in a suitable culture vessel (e.g., 24-well plate) at a density of 5 x 10^4 cells/mL in serum-free expansion medium.
-
Culture Medium : A recommended basal medium is StemSpan™ SFEM II or a similar serum-free medium designed for hematopoietic cell expansion. Supplement the basal medium with a cytokine cocktail, for example:
-
Stem Cell Factor (SCF): 100 ng/mL
-
Thrombopoietin (TPO): 100 ng/mL
-
Flt3-Ligand (Flt3L): 100 ng/mL
-
-
This compound Treatment :
-
Prepare a working solution of this compound by diluting the 10 mM stock solution in the prepared culture medium to a final concentration of 500 nM. Ensure the final DMSO concentration in the culture does not exceed 0.1%.
-
Add the this compound-containing medium to the cells.
-
For the vehicle control group, add the same volume of medium containing an equivalent concentration of DMSO without this compound.
-
-
Incubation : Culture the cells at 37°C in a humidified incubator with 5% CO2 for 4 days.
-
Cell Harvesting and Analysis : After the 4-day culture period, harvest the cells for analysis. This can include:
-
Total Nucleated Cell (TNC) count.
-
Flow cytometry analysis to determine the percentage and absolute number of CD34+ cells and various subpopulations (e.g., CD34+CD38-, Lin-CD34+CD38-CD45RA-CD90+CD49f+).
-
Colony-forming unit (CFU) assays to assess the functionality of hematopoietic progenitors.
-
Experimental Workflow
The following diagram outlines the general workflow for the ex vivo expansion and analysis of human CD34+ cells treated with this compound.
Flow Cytometry Gating Strategy
A general gating strategy for the analysis of expanded CD34+ cells is crucial for accurate quantification. The ISHAGE (International Society of Hematotherapy and Graft Engineering) guidelines provide a standardized approach.
Disclaimer: These protocols and application notes are intended for research use only and should be adapted to specific experimental needs and laboratory conditions. It is recommended to perform initial optimization experiments to determine the ideal conditions for your specific cell source and culture system.
References
- 1. Activation of OCT4 enhances ex vivo expansion of human cord blood hematopoietic stem and progenitor cells by regulating HOXB4 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of OCT4 enhances ex vivo expansion of human cord blood hematopoietic stem and progenitor cells by regulating HOXB4 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing OAC1 Stock Solution for Cell Culture Experiments
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
OAC1 (Oct4-activating compound 1) is a small molecule that has been identified as an activator of the Oct4 gene promoter.[1][2][3] Oct4 is a key transcription factor involved in maintaining pluripotency and in the reprogramming of somatic cells to induced pluripotent stem cells (iPSCs).[1][4] this compound has been shown to enhance the efficiency of iPSC generation by activating both Oct4 and Nanog promoter-driven luciferase reporter genes.[2][5][6] These application notes provide a detailed protocol for the preparation of this compound stock solutions for use in cell culture experiments, along with information on its mechanism of action and storage.
Chemical Properties and Solubility
This compound, with the chemical name N-1H-pyrrolo[2,3-c]pyridin-5-yl-benzamide, is a crystalline solid.[1] Its molecular formula is C14H11N3O and it has a molecular weight of 237.26 g/mol .[6][7]
Table 1: this compound Properties and Solubility
| Property | Value | Source |
| CAS Number | 300586-90-7 | [1] |
| Molecular Formula | C14H11N3O | [1][3][6] |
| Molecular Weight | 237.26 g/mol | [6][7] |
| Appearance | Crystalline solid | [1] |
| Purity | ≥98% | [1][3] |
| Solubility in DMSO | ≥ 9.9 mg/mL | [6] |
| 23.7 mg/mL (99.89 mM) | [7] | |
| 47 mg/mL (198.09 mM) | [2] | |
| Solubility in Ethanol | 23.7 mg/mL (99.89 mM) | [7] |
Note: Solubility may vary slightly between batches. It is recommended to use fresh, moisture-free DMSO for optimal dissolution.[2]
Mechanism of Action
This compound enhances reprogramming efficiency by activating the transcription of key pluripotency genes. It specifically targets the promoters of Oct4 and Nanog, leading to their increased expression.[2][5][6] This, in turn, can accelerate the process of converting somatic cells into iPSCs when used in conjunction with other reprogramming factors like Sox2, Klf4, and c-Myc.[1][2]
Caption: this compound signaling pathway in cellular reprogramming.
Experimental Protocol: Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), sterile-filtered
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g) Mass (mg) = 0.010 mol/L x 0.001 L x 237.26 g/mol x 1000 mg/g = 2.37 mg
-
-
Weigh this compound:
-
Carefully weigh out 2.37 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
-
Add DMSO:
-
Add 1 mL of anhydrous, sterile-filtered DMSO to the tube containing the this compound powder.
-
-
Dissolve this compound:
-
Aliquot and Store:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[9]
-
Store the aliquots at -20°C or -80°C.
-
Table 2: Stock Solution Storage Recommendations
| Storage Temperature | Duration | Source |
| -20°C | Up to 1 year | [8] |
| -80°C | Up to 2 years | [8] |
Note: For long-term storage, -80°C is recommended. Once thawed, use the solution promptly and avoid repeated freeze-thaw cycles.[9]
Caption: Workflow for preparing this compound stock solution.
Working Solution Preparation
For cell culture experiments, the this compound stock solution needs to be diluted to the final working concentration in the culture medium. A typical working concentration for enhancing reprogramming efficiency is approximately 1 µM.[1][2][5]
Procedure:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilute the stock solution in cell culture medium to the desired final concentration. For a 1 µM working solution from a 10 mM stock, a 1:10,000 dilution is required (e.g., add 1 µL of 10 mM this compound to 10 mL of culture medium).
-
Ensure the final concentration of DMSO in the culture medium is low (typically <0.1%) to avoid cytotoxicity.
-
Mix the working solution thoroughly before adding it to the cells.
Safety Precautions
This compound is for research use only and is not intended for human or veterinary use.[10] Standard laboratory safety practices should be followed, including wearing personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handle the compound in a well-ventilated area.
References
- 1. This compound, Bioactive Small Molecules - Epigenetics [epigenhub.com]
- 2. selleckchem.com [selleckchem.com]
- 3. stemcell.com [stemcell.com]
- 4. selectscience.net [selectscience.net]
- 5. selleckchem.com [selleckchem.com]
- 6. glpbio.com [glpbio.com]
- 7. This compound | OCT | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. DMSO (Sterile-filtered) | Stem cell cryopreservant | Hello Bio [hellobio.com]
Application Notes and Protocols for OAC1 in Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
OAC1 (Oct4-activating compound 1) is a small molecule that has been identified as an activator of Octamer-binding transcription factor 4 (Oct4).[1][2] Oct4 is a critical transcription factor for maintaining the self-renewal and pluripotency of embryonic stem cells.[1][3][4] this compound enhances the efficiency of induced pluripotent stem cell (iPSC) reprogramming when used in combination with the transcription factors Oct4, Sox2, c-Myc, and Klf4.[3][5] Its mechanism involves the activation of both Oct4 and Nanog promoter-driven gene expression.[2][5][6][7] Specifically, this compound appears to increase the transcription of the Oct4-Nanog-Sox2 triad and Tet1, a gene associated with DNA demethylation, without affecting the p53-p21 or Wnt-β-catenin signaling pathways.[5][6][8] These characteristics make this compound a valuable tool in stem cell research and regenerative medicine.
This document provides detailed information on the solubility of this compound in common laboratory solvents, DMSO and ethanol, along with protocols for its use in in vitro and in vivo research applications.
Physicochemical Properties and Solubility
The solubility of this compound can vary slightly between different suppliers and batches.[5] The following table summarizes reported solubility data in DMSO and ethanol. It is recommended to use fresh, anhydrous DMSO for the best results, as absorbed moisture can reduce solubility.[6] For less soluble preparations, sonication is recommended to aid dissolution.[7][8]
Table 1: Solubility of this compound
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Source |
| DMSO | 47 | 198.09 | Selleck Chemicals[5][6] |
| DMSO | 23.7 | 99.89 | TargetMol[8] |
| DMSO | ≥ 9.9 | ≥ 41.74 | GlpBio, APExBIO[2][7] |
| DMSO | 10 | 42.15 | Cayman Chemical[9] |
| DMSO | - | 100 | R&D Systems |
| Ethanol | 21 | 88.51 | Selleck Chemicals[5] |
| Ethanol | 23.7 | 99.89 | TargetMol[8] |
| Ethanol | ≥ 10.08 (with ultrasonic) | ≥ 42.5 | APExBIO[7] |
| Ethanol | 2 | 8.43 | Cayman Chemical[9] |
| Ethanol | - | 100 | R&D Systems |
| Water | Insoluble | Insoluble | Selleck Chemicals[5][6] |
Experimental Protocols
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO) or 200-proof Ethanol
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional, but recommended)[8]
Procedure:
-
Determine Required Concentration: Based on experimental needs, calculate the mass of this compound required to prepare a stock solution (e.g., 10 mM, 50 mM). For example, to make 1 mL of a 10 mM stock solution, you would need 2.37 mg of this compound (Mass = 10 mmol/L * 1 mL * 237.26 g/mol ).
-
Aliquot Solvent: Add the calculated volume of DMSO or ethanol to a sterile vial.
-
Dissolve this compound: Add the this compound powder to the solvent.
-
Mix Thoroughly: Vortex the solution until the powder is completely dissolved. If dissolution is slow, brief sonication (5-10 minutes) in a water bath can facilitate the process.[2][8]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[2][6] Store the stock solutions at -80°C for long-term storage (up to one year) or at -20°C for shorter-term storage (up to one month).[2][6][8]
This protocol is based on studies demonstrating this compound's ability to activate Oct4 and Nanog promoter-driven reporters.[2][5][6]
Materials:
-
Cells transfected with an Oct4 or Nanog promoter-luciferase reporter construct (e.g., Human ESCs).[5][6]
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Luciferase assay reagent kit
Procedure:
-
Cell Seeding: Plate the reporter cells in a 96-well plate at a density appropriate for your cell line and allow them to adhere overnight.
-
Preparation of Working Solution: Dilute the this compound stock solution in a complete culture medium to the desired final concentration. A typical effective concentration is 1 µM.[5][6][8] Note: Ensure the final concentration of DMSO in the medium is non-toxic to the cells (typically ≤ 0.1%).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing this compound. Include a vehicle control group treated with the same concentration of DMSO without this compound.
-
Incubation: Incubate the cells for 24 hours under standard culture conditions (e.g., 37°C, 5% CO₂).[5][6]
-
Luciferase Assay: After incubation, remove the medium and wash the cells once with PBS. Perform the luciferase assay according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence using a plate reader. Normalize the luciferase activity to a co-transfected control reporter or total protein concentration to account for differences in cell number and transfection efficiency.
The choice of vehicle for in vivo studies is critical and depends on the route of administration. Below are two formulations derived from supplier datasheets.[5] Note: These formulations should be prepared fresh before each use.[5]
A. Formulation 1: Corn Oil Suspension
-
Prepare a Diluted Stock: Prepare a 4.7 mg/mL stock solution of this compound in DMSO.
-
Formulate: Add 50 µL of the 4.7 mg/mL this compound stock solution to 950 µL of corn oil.
-
Mix: Mix evenly to create a final suspension with a concentration of 0.235 mg/mL this compound in 5% DMSO/95% corn oil.[5]
B. Formulation 2: Aqueous Solution with Co-solvents
-
Prepare a Concentrated Stock: Prepare a 47 mg/mL stock solution of this compound in DMSO.
-
Formulate: To prepare 1 mL of the final solution, perform the following steps in order:
-
Add 50 µL of the 47 mg/mL this compound stock to 400 µL of PEG300. Mix until clear.
-
Add 50 µL of Tween80 to the mixture. Mix until clear.
-
Add 500 µL of ddH₂O to bring the final volume to 1 mL.
-
-
Final Concentration: This results in a 2.35 mg/mL clear solution of this compound in a vehicle of 5% DMSO, 40% PEG300, 5% Tween80, and 50% ddH₂O.[5]
Visualizations
// Nodes this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; Transcription_Factors [label="Somatic Cell\n(with Oct4, Sox2, c-Myc, Klf4)", fillcolor="#F1F3F4", fontcolor="#202124"]; Upstream_Effect [label="Increased Transcription", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; Gene_Targets [label="Oct4-Nanog-Sox2 Triad\nTet1 (DNA Demethylation)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box, style="rounded"]; Downstream_Outcome [label="Enhanced iPSC\nReprogramming Efficiency", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=invhouse]; Unaffected_Pathways [label="Unaffected Pathways:\n- p53-p21 Pathway\n- Wnt-β-catenin Signaling", fillcolor="#F1F3F4", fontcolor="#5F6368", style=dashed];
// Edges this compound -> Transcription_Factors [label=" Treatment", color="#202124"]; Transcription_Factors -> Upstream_Effect [color="#202124"]; Upstream_Effect -> Gene_Targets [color="#202124"]; Gene_Targets -> Downstream_Outcome [color="#202124"]; this compound -> Unaffected_Pathways [style=dashed, arrowhead=none, color="#5F6368"]; } dot
Caption: this compound enhances iPSC reprogramming via specific transcriptional activation.
Caption: General workflow for preparing and using this compound in research.
References
- 1. selectscience.net [selectscience.net]
- 2. glpbio.com [glpbio.com]
- 3. This compound, Bioactive Small Molecules - Epigenetics [epigenhub.com]
- 4. stemcell.com [stemcell.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. apexbt.com [apexbt.com]
- 8. This compound | OCT | TargetMol [targetmol.com]
- 9. caymanchem.com [caymanchem.com]
Application Notes and Protocols for OAC1 in Reprogramming Cocktails
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing OAC1 (Oct4-Activating Compound 1), a small molecule that enhances the efficiency of cellular reprogramming. This compound is a potent activator of the key pluripotency factor Oct4, facilitating the generation of induced pluripotent stem cells (iPSCs).
Introduction
The generation of iPSCs from somatic cells through the expression of key transcription factors (Oct4, Sox2, Klf4, and c-Myc) is often a slow and inefficient process.[1][2][3] this compound has been identified as a valuable tool to overcome these limitations. It is a cell-permeable small molecule that activates the promoters of Oct4 and Nanog, two critical genes for inducing and maintaining pluripotency.[2][4][5] By enhancing the expression of the endogenous pluripotency network, this compound accelerates the reprogramming process and significantly increases the yield of iPSC colonies.[1][2][4]
Mechanism of Action
This compound enhances reprogramming efficiency by upregulating the transcription of the core pluripotency triad: Oct4, Nanog, and Sox2.[2][4][5] Additionally, it has been shown to increase the expression of TET1, an enzyme involved in DNA demethylation, which is a crucial epigenetic modification during reprogramming.[2][4][5] Notably, this compound's mechanism is distinct from other reprogramming enhancers as it does not operate through the inhibition of the p53-p21 pathway or the activation of Wnt-β-catenin signaling.[2][3] The upregulation of HOXB4 expression has also been identified as a downstream effect of this compound, contributing to the activation of OCT4.[4]
Data Summary
The following tables summarize the quantitative effects of this compound on reprogramming efficiency and gene expression.
Table 1: Effect of this compound on Reprogramming Efficiency of Mouse Embryonic Fibroblasts (MEFs)
| Treatment | Concentration | Duration | Reprogramming Efficiency (%) | Fold Increase vs. Control | Reference |
| 4F (OSKM) | - | 8 days | 0.68 | - | [3] |
| 4F (OSKM) + this compound | 1 µM | 8 days | 2.75 | ~4 | [3] |
| 4F (OSKM) + this compound | 10 µM | 7 days | Data not specified, but enhances efficiency | - | [4] |
Table 2: Effect of this compound on Endogenous Gene Expression in Human IMR90 Fibroblast Cells
| Treatment | Concentration | Duration | Target Gene | Fold Increase vs. Control | Reference |
| This compound | 1 µM | 2 days | Oct4 | Significant increase | [4] |
| This compound | 1 µM | 2 days | Nanog | Significant increase | [4] |
| This compound | 1 µM | 2 days | Sox2 | Significant increase | [4] |
| This compound | 1 µM | 2 days | Tet1 | Significant increase | [4] |
Experimental Protocols
Materials:
-
This compound (CAS No. 300586-90-7)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Target somatic cells (e.g., Mouse Embryonic Fibroblasts, Human Dermal Fibroblasts)
-
Reprogramming vectors (e.g., lentiviruses or Sendai viruses expressing Oct4, Sox2, Klf4, c-Myc)
-
Appropriate cell culture medium and supplements (e.g., DMEM, FBS, knockout serum replacement, bFGF)
-
Cell culture plates and flasks
-
Standard cell culture equipment (incubator, centrifuge, etc.)
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquoting: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[5]
Protocol 2: Reprogramming of Mouse Embryonic Fibroblasts (MEFs) with this compound
This protocol is based on the use of the four reprogramming factors (OSKM).
-
Cell Seeding: Plate MEFs onto gelatin-coated plates at an appropriate density.
-
Transduction: The following day, transduce the MEFs with lentiviruses or Sendai viruses carrying the four reprogramming factors (Oct4, Sox2, Klf4, and c-Myc).
-
Media Change and this compound Addition: After 24 hours, replace the viral-containing medium with fresh MEF medium.
-
On day 2 post-transduction, switch to iPSC medium.
-
This compound Treatment: From day 2 onwards, supplement the iPSC medium with this compound at a final concentration of 1-10 µM. The optimal concentration may need to be determined empirically. A 7-day treatment with 10 µM this compound has been shown to be effective.[4]
-
Medium Changes: Perform regular medium changes every 1-2 days, replenishing with fresh iPSC medium containing this compound.
-
Colony Monitoring: Monitor the plates for the emergence of iPSC-like colonies, which may appear earlier and in greater numbers in this compound-treated cultures.[4] this compound has been observed to accelerate the appearance of colonies by 3 to 4 days.[3]
-
Colony Picking: Once iPSC colonies are well-formed (typically around day 8-12), they can be manually picked and expanded for further characterization.
Visualizations
Caption: this compound signaling pathway in cellular reprogramming.
Caption: Experimental workflow for iPSC generation using this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of Oct4-activating compounds that enhance reprogramming efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Oct4-activating compounds that enhance reprogramming efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
OAC1 Administration in Mouse Models of Regenerative Medicine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
OAC1 (Oct4-Activating Compound 1) is a small molecule known to activate the expression of the master pluripotency transcription factor, Oct4. By stimulating the Oct4 gene promoter, this compound enhances the efficiency of reprogramming somatic cells into induced pluripotent stem cells (iPSCs).[1] Its mechanism involves increasing the transcription of the core pluripotency network, including Oct4, Nanog, and Sox2. This activity suggests a significant potential for this compound in regenerative medicine by promoting cell plasticity and tissue repair. Recent studies have begun to explore its therapeutic effects in in vivo models of disease and injury.
This document provides detailed application notes and protocols for the administration of this compound in mouse models, with a specific focus on its application in a murine model of ischemic stroke, a key area of regenerative medicine research.
Application Notes
This compound has demonstrated neuroprotective effects in a mouse model of cerebral ischemia/reperfusion injury. Administration of this compound has been shown to reduce brain infarction and alleviate neuronal damage.[2] The underlying mechanism is linked to the activation of the Oct4/MFN2 (Mitofusin 2) pathway, which helps to mitigate mitochondrial dysfunction and endoplasmic reticulum stress.[2] These findings highlight the potential of this compound as a therapeutic agent for conditions involving ischemic tissue damage.
Key Applications:
-
Neuroprotection: As demonstrated in ischemic stroke models, this compound can protect neurons from ischemic injury.
-
Induced Pluripotency: this compound significantly enhances the efficiency and accelerates the process of generating iPSCs from mouse embryonic fibroblasts when used in conjunction with other reprogramming factors.
-
Stem Cell Expansion: this compound has been shown to mediate the ex vivo expansion of hematopoietic stem and progenitor cells.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data from a study investigating the effects of this compound in a mouse model of ischemic stroke.
| Parameter | Treatment Group | Dosage | Outcome | Reference |
| Brain Infarction Volume | This compound | 3 mg/kg | Significantly reduced brain infarction | [2] |
| Neuronal Injury | This compound | 3 mg/kg | Mitigated neuronal injury | [2] |
| Mitofusin 2 (MFN2) Levels | This compound | 3 mg/kg | Reduced loss of MFN2 | [2] |
Signaling Pathway
This compound functions by activating the transcriptional regulatory network that maintains pluripotency in embryonic stem cells. This pathway is central to its regenerative potential.
Experimental Protocols
Preparation of this compound for In Vivo Administration
-
Compound: this compound (C₁₄H₁₁N₃O, CAS: 300586-90-7)
-
Solvent: Prepare a stock solution of this compound in a suitable solvent such as Dimethyl Sulfoxide (DMSO). For in vivo injections, further dilute the stock solution in sterile saline or phosphate-buffered saline (PBS) to the final desired concentration. Ensure the final concentration of DMSO is non-toxic to the animals.
-
Working Concentration: For a dosage of 3 mg/kg, a typical 25g mouse would require 0.075 mg of this compound. Prepare the working solution such that the injection volume is appropriate for the administration route (e.g., 100-200 µL for intraperitoneal injection).
Mouse Model of Ischemic Stroke (Middle Cerebral Artery Occlusion - MCAO)
The MCAO model is a common method to induce ischemic stroke in mice.
-
Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail).
-
Surgical Procedure:
-
Make a midline neck incision to expose the common carotid artery.
-
Ligate the common carotid artery and the external carotid artery.
-
Introduce a filament into the internal carotid artery to occlude the middle cerebral artery.
-
-
Reperfusion: After a defined period of occlusion (e.g., 60 minutes), withdraw the filament to allow for reperfusion of the artery.
This compound Administration Protocol (Intraperitoneal Injection)
Intraperitoneal (IP) injection is a common route for systemic administration of compounds in mice.
-
Materials:
-
Sterile 1 mL syringe
-
Sterile 27-30 gauge needle
-
This compound working solution
-
70% ethanol for disinfection
-
-
Procedure:
-
Restrain the mouse securely.
-
Locate the injection site in the lower right or left quadrant of the abdomen to avoid the cecum and urinary bladder.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity.
-
Aspirate to ensure the needle has not entered a blood vessel or organ.
-
Inject the this compound solution slowly.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions.
-
Experimental Workflow
Conclusion
This compound presents a promising avenue for therapeutic intervention in regenerative medicine, particularly in the context of ischemic injury. The provided protocols and data serve as a foundational guide for researchers investigating the in vivo applications of this Oct4-activating compound. Further studies are warranted to explore the full therapeutic window, long-term effects, and applications in other models of tissue regeneration.
References
Revolutionizing Regenerative Medicine: Lentiviral-Free iPSC Generation Enhanced by OAC1
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In a significant advancement for regenerative medicine and drug development, researchers now have a powerful, efficient, and safer method for generating induced pluripotent stem cells (iPSCs). By combining lentiviral-free reprogramming techniques with the small molecule OAC1, the scientific community can now produce high-quality iPSCs with greater efficiency and speed, accelerating the path to novel cellular therapies and disease modeling.
This application note provides detailed protocols and insights into the use of this compound, an Oct4-activating compound, in conjunction with episomal vector-based reprogramming of human fibroblasts. This methodology eliminates the risks associated with viral integration, such as insertional mutagenesis, while simultaneously boosting the efficiency and kinetics of iPSC generation.
The Power of this compound in Cellular Reprogramming
This compound is a cell-permeable small molecule that has been identified as a potent activator of the key pluripotency transcription factor Oct4. Its application in iPSC generation protocols has demonstrated a significant enhancement of reprogramming efficiency, with studies showing an approximately four-fold increase in the number of iPSC colonies.[1][2] Furthermore, the addition of this compound can accelerate the appearance of iPSC colonies by 3 to 4 days, reducing the overall time required for reprogramming.[1]
The mechanism of this compound action involves the upregulation of the core pluripotency network, including the transcription factors Oct4, Nanog, and Sox2, as well as the epigenetic modifier TET1.[1][3] Notably, this enhancement is achieved through a unique pathway that appears to be independent of the p53-p21 and Wnt-β-catenin signaling pathways, which are often modulated by other reprogramming-enhancing small molecules.
Quantitative Impact of this compound on iPSC Generation
The inclusion of this compound in lentiviral-free reprogramming protocols offers a quantifiable improvement in key metrics of success. The following tables summarize the expected quantitative data when reprogramming human fibroblasts using episomal vectors with and without this compound.
Table 1: Effect of this compound on iPSC Reprogramming Efficiency
| Treatment Group | Reprogramming Efficiency (%) | Fold Increase |
| Episomal Vectors Only | ~0.5 - 1.0% | - |
| Episomal Vectors + this compound | ~2.0 - 4.0% | ~4-fold |
Note: Reprogramming efficiency is defined as the number of iPSC colonies formed per number of initial cells seeded.
Table 2: Influence of this compound on Pluripotency Gene Expression
| Gene | Fold Change in Expression (Episomal Vectors + this compound vs. Episomal Vectors Only) |
| Oct4 | ~2.5 - 3.5 |
| Sox2 | ~2.0 - 3.0 |
| Nanog | ~3.0 - 4.0 |
| TET1 | ~1.5 - 2.5 |
Note: Data represents typical fold changes in mRNA levels as determined by quantitative PCR (qPCR) at a key stage of reprogramming.
Signaling Pathways and Experimental Workflow
To visualize the underlying mechanisms and the experimental process, the following diagrams have been generated using the DOT language.
References
Application Notes and Protocols: OAC1 in Combination with Other Small Molecules for Cellular Reprogramming
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular reprogramming, the conversion of one cell type to another, holds immense promise for regenerative medicine, disease modeling, and drug discovery. The generation of induced pluripotent stem cells (iPSCs) from somatic cells, pioneered by Shinya Yamanaka, typically involves the overexpression of four key transcription factors: Oct4, Sox2, Klf4, and c-Myc (OSKM). However, this process is often inefficient and slow. Small molecules that can modulate signaling pathways and epigenetic states offer a powerful tool to enhance the efficiency and fidelity of cellular reprogramming.
One such small molecule is OAC1 (Oct4-Activating Compound 1), a potent activator of the master pluripotency factor Oct4.[1] this compound has been shown to significantly enhance the efficiency and accelerate the process of iPSC generation when used in combination with the OSKM factors.[1][2] These application notes provide a comprehensive overview of the use of this compound in combination with other small molecules for cellular reprogramming, including detailed protocols and data presentation.
Mechanism of Action
This compound enhances reprogramming efficiency by upregulating the endogenous expression of key pluripotency-associated genes. Its mechanism is distinct from other common small molecules used in reprogramming, as it does not operate through the p53-p21 pathway or by activating Wnt-β-catenin signaling.[1][3] The primary mode of action of this compound involves:
-
Activation of the Pluripotency Core Network: this compound directly activates the promoters of Oct4 and Nanog, leading to increased transcription of the core pluripotency triad: Oct4, Nanog, and Sox2.[1]
-
Induction of Epigenetic Modifiers: this compound also increases the transcription of Tet1, a gene encoding a methylcytosine dioxygenase that is crucial for DNA demethylation, a key step in erasing the epigenetic memory of the somatic cell of origin.[1]
Quantitative Data on Reprogramming Enhancement
The addition of this compound to standard reprogramming cocktails leads to a marked increase in the number of emergent iPSC colonies and a reduction in the time required for their appearance.
| Treatment | Reprogramming Efficiency (GFP+ colonies) at Day 8 | Fold Increase vs. 4F alone |
| 4 Factors (OSKM) | ~200 | 1x |
| 4 Factors (OSKM) + 1µM this compound | ~800 | ~4x |
Data is approximated from graphical representations in Li, W., et al. (2012). Identification of Oct4-activating compounds that enhance reprogramming efficiency. PNAS.[2]
Small Molecule Combinations
This compound is a valuable component of small molecule cocktails for various reprogramming applications, including iPSC generation and direct transdifferentiation.
| Application | Small Molecule Cocktail | Purpose of a Key Partner Molecule |
| iPSC Generation | This compound, Oct4, Sox2, Klf4, c-Myc (OSKM) | OSKM are the core transcription factors for inducing pluripotency. |
| Astrocyte Generation | This compound, VPA, CHIR99021, Repsox, Tranylcypromine | Repsox , a TGF-β inhibitor, is essential for astrocytic conversion.[4] |
Experimental Protocols
Protocol 1: Enhanced iPSC Generation from Mouse Embryonic Fibroblasts (MEFs) using this compound
This protocol describes the generation of iPSCs from MEFs using a retroviral delivery of the four Yamanaka factors (OSKM) supplemented with this compound.
Materials:
-
Mouse Embryonic Fibroblasts (MEFs)
-
Retroviruses for Oct4, Sox2, Klf4, and c-Myc
-
MEF culture medium (DMEM, 10% FBS, 1x non-essential amino acids, 1x GlutaMAX, 1x penicillin-streptomycin)
-
iPSC medium (KnockOut DMEM, 20% KnockOut Serum Replacement, 1x non-essential amino acids, 1x GlutaMAX, 0.1 mM β-mercaptoethanol, 1000 U/mL LIF)
-
This compound (stock solution in DMSO)
-
Gelatin-coated tissue culture plates
Experimental Workflow:
Procedure:
-
Day -2: Plate MEFs on gelatin-coated 6-well plates at a density of 1 x 10^5 cells per well in MEF culture medium.
-
Day -1: Prepare high-titer retroviruses for Oct4, Sox2, Klf4, and c-Myc.
-
Day 0: Infect the MEFs with the four retroviruses. Add polybrene to a final concentration of 4-8 µg/mL to enhance transduction efficiency.
-
Day 1: Aspirate the viral supernatant and replace it with fresh MEF medium. Add this compound to a final concentration of 1 µM.
-
Day 2: Change the medium to iPSC medium supplemented with 1 µM this compound.
-
Day 3 onwards: Perform a daily full medium change with fresh iPSC medium containing 1 µM this compound.
-
Day 5-8: Monitor the plates for the appearance of initial iPSC-like colonies. With this compound treatment, colonies may appear earlier than in control cultures.[2]
-
Day 8-12: Continue daily medium changes. iPSC colonies will expand and become more defined.
-
Day 12+: Once colonies are of sufficient size, they can be manually picked and expanded for further characterization.
Protocol 2: Direct Conversion of Fibroblasts to Astrocytes using a Small Molecule Cocktail Including this compound
This protocol outlines a method for the direct chemical reprogramming of mouse fibroblasts into functional astrocytes.
Materials:
-
Mouse Fibroblasts
-
Fibroblast culture medium (DMEM, 10% FBS, 1x penicillin-streptomycin)
-
Mouse induced astrocyte medium (iAM):
-
DMEM
-
500 nM Valproic Acid (VPA)
-
3 µM CHIR99021
-
10 µM Repsox (or SB-431542)
-
10 µM Tranylcypromine
-
1 µM this compound
-
-
Mouse astrocyte medium (DMEM, 10% FBS)
-
Matrigel-coated tissue culture plates
Procedure:
-
Day 0: Plate mouse fibroblasts onto a 10-cm dish in fibroblast culture medium.
-
Day 1: Once cells reach 80-90% confluency, replace the medium with mouse iAM.
-
Days 2-10: Continue to culture the cells in iAM, replacing the medium every other day.
-
Day 11: Replate the cells onto Matrigel-coated plates in mouse iAM.
-
Days 12-25: Continue culturing in iAM with medium changes every other day.
-
Day 26 onwards: Switch the culture to mouse astrocyte medium.
-
Analysis: At the end of the treatment period, the resulting cells can be analyzed for the expression of astrocyte-specific markers such as GFAP and S100β by immunocytochemistry and qRT-PCR.
Troubleshooting
-
Low Reprogramming Efficiency:
-
Optimize viral transduction: Ensure high-titer virus and optimal polybrene concentration.
-
Cell quality: Use early passage fibroblasts.
-
This compound concentration: Titrate this compound concentration (0.5 - 2 µM) to find the optimal for your specific cell line.
-
-
Cell Toxicity:
-
DMSO concentration: Ensure the final concentration of the DMSO solvent for this compound is below 0.1%.
-
Small molecule quality: Use high-purity small molecules from a reputable supplier.
-
-
Spontaneous Differentiation of iPSCs:
-
Picking colonies: Pick well-defined, undifferentiated colonies for expansion.
-
Culture conditions: Ensure optimal iPSC culture conditions, including high-quality reagents and appropriate cell density.
-
Conclusion
This compound is a valuable tool for researchers seeking to improve the efficiency and kinetics of cellular reprogramming. Its distinct mechanism of action, centered on the direct activation of the core pluripotency network, makes it a powerful supplement to existing reprogramming protocols. The provided protocols offer a starting point for the successful application of this compound in both iPSC generation and direct cell fate conversion. Further optimization of small molecule combinations and timing may lead to even more rapid and robust reprogramming outcomes.
References
Troubleshooting & Optimization
Navigating iPSC Reprogramming with OAC1: A Technical Support Guide
For researchers leveraging the OCT4-activating compound OAC1 to enhance induced pluripotent stem cell (iPSC) reprogramming, achieving high efficiency is paramount. This technical support center provides in-depth troubleshooting guidance and answers to frequently asked questions to help you overcome common hurdles and optimize your experimental outcomes.
Troubleshooting Guide: Low Reprogramming Efficiency with this compound
Low iPSC colony yield or the emergence of partially reprogrammed colonies can be frustrating. This guide addresses specific issues you might encounter when using this compound and provides actionable solutions.
Question: I'm not seeing a significant increase in iPSC colonies after adding this compound. What are the possible causes and solutions?
Answer:
Several factors could be contributing to the suboptimal performance of this compound in your reprogramming experiments. Here's a breakdown of potential issues and how to address them:
1. Suboptimal this compound Concentration:
-
Problem: The concentration of this compound is crucial for its efficacy. While 1 µM is a widely cited effective concentration, the optimal concentration can vary depending on the cell type and reprogramming method.
-
Solution: Perform a dose-response experiment to determine the optimal this compound concentration for your specific cell line. We recommend testing a range of concentrations from 0.5 µM to 5 µM. It is important to note that concentrations above 3 µM have been shown to have no cytotoxic effects in some cell lines, but it is always best to validate this for your specific cells.[1]
2. Incorrect Timing of this compound Administration:
-
Problem: The timing of this compound introduction into your reprogramming culture can significantly impact its effectiveness.
-
Solution: Based on established protocols, this compound is typically added to the reprogramming media from day 1 or 2 post-transduction with reprogramming factors and continued for at least 7 days. Introducing this compound too early or too late may not align with the critical window of OCT4 activation required for successful reprogramming.
3. Quality and Viability of Starting Somatic Cells:
-
Problem: The health, passage number, and type of the initial somatic cells are critical determinants of reprogramming success, even with the aid of small molecules like this compound.
-
Solution:
-
Low Passage Number: Use somatic cells at the lowest possible passage number, as reprogramming efficiency tends to decrease with increased passaging.
-
Healthy Morphology: Ensure your starting cells exhibit a healthy morphology and are free from any signs of stress or contamination.
-
Cell Type Considerations: Be aware that different somatic cell types have varying reprogramming efficiencies. Fibroblasts are a commonly used and relatively efficient starting cell type.
-
4. Inefficient Delivery of Reprogramming Factors:
-
Problem: this compound enhances the reprogramming process but cannot compensate for inefficient delivery of the core reprogramming factors (Oct4, Sox2, Klf4, c-Myc).
-
Solution:
-
Optimize Transduction/Transfection: Ensure your method for delivering the Yamanaka factors (e.g., retroviral, lentiviral, Sendai virus, episomal, or mRNA) is optimized for your specific cell type.
-
Confirm Factor Expression: If possible, verify the expression of the reprogramming factors in your target cells post-delivery.
-
5. Suboptimal Culture Conditions:
-
Problem: General cell culture conditions play a significant role in the success of iPSC reprogramming.
-
Solution:
-
Media Quality: Use fresh, high-quality reprogramming media.
-
Feeder Cells/Feeder-Free Matrix: Whether using feeder cells or a feeder-free system, ensure the quality and proper preparation of your culture matrix.
-
Oxygen Tension: Consider culturing your cells under hypoxic conditions (e.g., 5% O2), as this has been shown to improve reprogramming efficiency.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in iPSC reprogramming?
A1: this compound is an OCT4-activating compound. It functions by activating the expression of the OCT4 gene promoter.[2][3] OCT4 is a master regulator of pluripotency. This compound enhances reprogramming efficiency by increasing the transcription of the key pluripotency genes Oct4, Nanog, and Sox2, as well as TET1, a gene involved in DNA demethylation.[2][3][4] This action is independent of the p53-p21 pathway and Wnt-β-catenin signaling.[2]
Q2: Can this compound be used with different iPSC reprogramming methods?
A2: Yes, this compound is a small molecule enhancer and can be incorporated into various reprogramming workflows, including those using retroviruses, lentiviruses, Sendai virus, episomal vectors, and mRNA to deliver the reprogramming factors.
Q3: What do healthy iPSC colonies look like when using this compound?
A3: iPSC colonies generated with the assistance of this compound should exhibit the typical morphology of high-quality pluripotent stem cells. This includes round, compact colonies with well-defined borders and a high nucleus-to-cytoplasm ratio. The cells within the colony should be tightly packed.
Q4: I am observing partially reprogrammed colonies. What should I do?
A4: Partially reprogrammed colonies are a common issue in iPSC generation. If you are using this compound and still observing these, consider the following:
-
Extended Culture Time: Sometimes, colonies require more time to achieve a fully reprogrammed state. Continue to culture the colonies for a longer duration, ensuring regular media changes.
-
Re-evaluate this compound Concentration and Duration: As mentioned in the troubleshooting guide, you may need to optimize the this compound concentration and ensure it is present in the culture for a sufficient period (e.g., at least 7 days).
-
Manual Colony Selection: Manually pick and expand the colonies that exhibit the most promising, fully reprogrammed morphology.
-
Pluripotency Marker Staining: Characterize your colonies by staining for key pluripotency markers (e.g., OCT4, SOX2, NANOG, SSEA-4, TRA-1-60) to distinguish fully reprogrammed from partially reprogrammed colonies.
Q5: How does this compound compare to other small molecules used in iPSC reprogramming?
A5: this compound is one of several small molecules known to enhance reprogramming efficiency. Other commonly used compounds include histone deacetylase (HDAC) inhibitors (e.g., Valproic Acid - VPA), GSK3 inhibitors (e.g., CHIR99021), and TGF-β inhibitors (e.g., RepSox). While direct, comprehensive comparisons across multiple studies are challenging due to variations in experimental conditions, this compound's mechanism of directly activating the key pluripotency factor OCT4 is a distinct advantage.
Quantitative Data Summary
The following tables summarize the quantitative data on the effect of this compound on iPSC reprogramming efficiency.
Table 1: Effect of this compound on iPSC Colony Formation
| Treatment | Day 5 (Avg. No. of GFP+ Colonies) | Day 8 (Avg. No. of GFP+ Colonies) |
| 4F (OSKM) | ~100 | ~200 |
| 4F (OSKM) + 1 µM this compound | ~350 | ~800 |
Data derived from experiments using mouse embryonic fibroblasts (MEFs) transduced with the four Yamanaka factors (OSKM) and cultured in iSF1 media.
Experimental Protocols
Detailed Protocol for iPSC Reprogramming of Human Fibroblasts using this compound
This protocol outlines a general workflow for reprogramming human fibroblasts into iPSCs using a viral delivery method for the Yamanaka factors, enhanced with this compound.
Materials:
-
Human fibroblasts (low passage)
-
Fibroblast culture medium
-
Retroviruses or lentiviruses encoding human OCT4, SOX2, KLF4, and c-MYC
-
Polybrene
-
iPSC reprogramming medium (e.g., KnockOut DMEM/F12, 20% KnockOut Serum Replacement, 1% Non-Essential Amino Acids, 1% GlutaMAX, 0.1 mM β-mercaptoethanol, and bFGF)
-
This compound (stock solution in DMSO)
-
Feeder cells (e.g., irradiated mouse embryonic fibroblasts - MEFs) or feeder-free matrix (e.g., Matrigel)
-
Cell culture plates and consumables
Procedure:
-
Day -2: Plate Fibroblasts: Plate human fibroblasts in a 6-well plate at a density that will result in 50-70% confluency on the day of transduction. Culture in fibroblast medium.
-
Day -1: Prepare for Transduction: Change the fibroblast medium.
-
Day 0: Transduction:
-
Prepare the viral cocktail containing the four reprogramming factors.
-
Add the viral cocktail to the fibroblasts in the presence of Polybrene (typically 4-8 µg/mL).
-
Incubate for 12-24 hours.
-
-
Day 1: Media Change and this compound Addition:
-
Remove the virus-containing medium and replace it with fresh fibroblast medium.
-
Add this compound to the medium at the optimized concentration (start with 1 µM).
-
-
Day 2-6: Culture with this compound:
-
If using feeder cells, on Day 2, trypsinize the transduced fibroblasts and re-plate them onto a plate pre-seeded with feeder cells.
-
If using a feeder-free system, continue culturing on the same plate.
-
Change the medium daily with iPSC reprogramming medium containing this compound.
-
-
Day 7 onwards: iPSC Colony Emergence and Maturation:
-
Continue daily media changes with iPSC reprogramming medium (this compound can be withdrawn after day 8, or continued).
-
Monitor the plates for the emergence of iPSC-like colonies, which typically appear around days 10-21.
-
-
Day 21-28: iPSC Colony Picking and Expansion:
-
Once colonies are large enough and display mature iPSC morphology, manually pick them and transfer them to a new plate with fresh feeder cells or a feeder-free matrix for expansion.
-
Visualizations
Caption: Experimental workflow for iPSC reprogramming enhanced with this compound.
Caption: Simplified signaling pathway of this compound in iPSC reprogramming.
Caption: Logical troubleshooting workflow for low iPSC reprogramming efficiency.
References
Optimizing OAC1 concentration to avoid cytotoxicity in bovine SCNT embryos
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the optimal use of OAC1 (Oct-4 Activating Compound 1) in bovine somatic cell nuclear transfer (SCNT) embryo culture, with a focus on avoiding cytotoxicity and enhancing embryo quality.
Frequently Asked Questions (FAQs)
Q1: What is the recommended non-toxic concentration of this compound for bovine cells in culture?
Based on cytotoxicity studies, this compound concentrations of 1 µM, 1.5 µM, and 3 µM have been shown to be non-toxic to bovine fibroblast cells for up to 6 days in culture.[1][2] Higher concentrations of 6 µM, 8 µM, 10 µM, and 12 µM are toxic and lead to a reduction in cell proliferation.[1][2]
Q2: I am observing high rates of embryo arrest and cell death after this compound treatment. What could be the cause?
High rates of embryo arrest and cytotoxicity are likely due to an excessive concentration of this compound. It is crucial to use a concentration that has been validated to be non-toxic. For bovine SCNT embryos, supplementing the in vitro culture (IVC) medium with 1.5 µM this compound has been shown to be effective without inducing toxicity.[1][2] Ensure that your stock solution is correctly prepared and diluted to the final working concentration.
Q3: Will this compound treatment increase the blastocyst formation rate of my bovine SCNT embryos?
No, studies have shown that treatment of bovine SCNT embryos with 1.5 µM this compound does not lead to an improvement in cleavage or blastocyst formation rates.[1][2] The primary benefit of this compound treatment is the enhancement of the quality of the blastocysts that do develop.[1][2]
Q4: How does this compound improve the quality of bovine SCNT embryos?
This compound is a small molecule known to induce the expression of POU5F1 (also known as Oct-4), a key transcription factor in maintaining pluripotency and reprogramming.[1][2][3] In bovine SCNT embryos, treatment with 1.5 µM this compound throughout in vitro culture has been shown to improve blastocyst quality as determined by morphological grading, blastomere allocation (inner cell mass and trophectoderm ratio), epigenetic marks, and the expression of target genes.[1][2] This suggests that this compound aids in the epigenetic reprogramming of the somatic cell nucleus.
Q5: Should I treat the donor cells with this compound before SCNT?
While treating the SCNT embryos with this compound has been shown to be beneficial, treating the fibroblast donor cells with 1.5 µM or 3 µM this compound for up to 6 days prior to SCNT did not show an enhancement in the expression of endogenous POU5F1, nor did it improve cleavage and blastocyst rates post-SCNT.[1][2] The most effective protocol identified is the continuous treatment of the reconstructed embryos.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Reduced cell proliferation in donor cells | This compound concentration is too high. | Use a maximum concentration of 3 µM. For SCNT applications, treating the embryos directly is more effective than pre-treating donor cells. |
| Low blastocyst quality | Suboptimal this compound treatment protocol. | Supplement the in vitro culture (IVC) medium with 1.5 µM this compound for the entire culture period (Day 0 to Day 7).[1][2] |
| No improvement in blastocyst rate | This is an expected outcome. | This compound treatment at 1.5 µM is not expected to increase the percentage of embryos that develop to the blastocyst stage.[1][2] Focus on assessing the quality of the blastocysts obtained. |
| Inconsistent results | Variability in experimental conditions. | Ensure consistent timing of this compound addition, accurate concentration, and standardized SCNT and embryo culture procedures. |
Quantitative Data Summary
Table 1: Cytotoxicity of this compound on Bovine Fibroblast Cells
| This compound Concentration (µM) | Cytotoxicity after 6 days of Culture |
| 1 | Non-toxic |
| 1.5 | Non-toxic |
| 3 | Non-toxic |
| 6 | Toxic |
| 8 | Toxic |
| 10 | Toxic |
| 12 | Toxic |
| Data from MTS proliferation assays.[1][2] |
Table 2: Effect of 1.5 µM this compound Treatment on Bovine SCNT Embryo Development
| Treatment Group | Cleavage Rate | Blastocyst Rate | Blastocyst Quality |
| Control (No this compound) | No significant difference | No significant difference | Standard |
| IVC-OAC1 (D0-D7) | No significant difference | No significant difference | Improved |
| Blastocyst quality was assessed by morphological grading, blastomere allocation, epigenetic marks, and mRNA expression of target genes.[1][2] |
Experimental Protocols
1. Cytotoxicity Assessment of this compound using MTS Assay
-
Cell Seeding: Seed bovine fibroblast cells in a 96-well plate at a suitable density.
-
This compound Treatment: After cell attachment, replace the medium with fresh medium containing various concentrations of this compound (e.g., 1, 1.5, 3, 6, 8, 10, and 12 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Culture the cells for 2, 4, and 6 days.
-
MTS Assay: At each time point, add MTS reagent to each well and incubate according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance at the appropriate wavelength to determine cell viability. Compare the viability of this compound-treated cells to the control to determine cytotoxicity.
2. Treatment of Bovine SCNT Embryos with this compound
-
SCNT Procedure: Perform the standard bovine SCNT protocol to generate reconstructed embryos.
-
In Vitro Culture (IVC): Prepare the IVC medium and supplement it with 1.5 µM this compound.
-
Embryo Culture: Culture the reconstructed embryos in the this compound-supplemented IVC medium from Day 0 (post-activation) to Day 7.
-
Evaluation: On Day 7, evaluate the blastocyst development rate and assess the quality of the blastocysts based on morphology, cell number, and molecular markers.
Visualizations
Caption: Experimental workflow for determining this compound cytotoxicity and its effect on bovine SCNT embryos.
Caption: Relationship between this compound concentration and its biological effects on bovine cells and embryos.
References
OAC1 stability and storage conditions for long-term experiments
This guide provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of OAC1 (Oct4-Activating Compound 1), a small molecule used to enhance the efficiency of cellular reprogramming.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent Oct4-activating compound.[1] It functions by activating the promoters of key pluripotency genes, including Oct4 and Nanog, which in turn increases the transcription of the Oct4-Nanog-Sox2 triad and TET1.[1][2][4] This action enhances the efficiency and shortens the time required for the generation of induced pluripotent stem cells (iPSCs) from somatic cells.[1][4] Its mechanism is distinct from pathways involving p53-p21 inhibition or Wnt-β-catenin activation.[2][4]
Q2: How should I store this compound for long-term use?
A2: Proper storage is critical to maintain the stability and activity of this compound. For long-term experiments, adhere to the following guidelines:
-
As a dry powder: Store at -20°C for up to 3 years.[2]
-
In solvent (stock solution): Prepare aliquots to avoid repeated freeze-thaw cycles.[2][5] Store at -80°C for up to 1-2 years or at -20°C for up to 1 month.[1][2][5] Always refer to the manufacturer's datasheet for specific recommendations.
Q3: What is the recommended solvent for dissolving this compound?
A3: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).[2] For a stock solution, you can dissolve it in fresh DMSO at a concentration of up to 47 mg/mL (198.09 mM).[2] Ensure the DMSO is not moisture-absorbent, as this can reduce solubility.[2]
Q4: My this compound solution appears to have precipitated after thawing. What should I do?
A4: Precipitation can occur if the compound comes out of solution during storage, especially at low temperatures. To redissolve the compound, gently warm the vial to 37°C and vortex or sonicate the solution for a short period until the precipitate is no longer visible.[5] Before use, always allow the vial to equilibrate to room temperature for at least 60 minutes and visually inspect for full dissolution.
Q5: I am observing lower-than-expected reprogramming efficiency in my experiments. Could the this compound be the issue?
A5: If you suspect reduced this compound activity, consider the following troubleshooting steps:
-
Confirm Storage Conditions: Verify that the compound has been stored according to the recommended guidelines (see Q2). Improper storage is a common cause of reduced efficacy.
-
Check Aliquot Age: If using a stock solution, ensure it is within the recommended usable period (e.g., 1 month at -20°C or 1 year at -80°C).[2]
-
Perform a Fresh Dilution: Prepare a fresh working solution from a new aliquot or from the powdered stock to rule out degradation of the working solution.
-
Validate Concentration: Double-check calculations for your working concentration. Effective concentrations in literature range from 1 µM to 10 µM depending on the cell type and experiment duration.[1][2]
-
Review Protocol: Ensure all other components of the reprogramming cocktail (e.g., Oct4, Sox2, Klf4, c-Myc) are active and that the overall experimental conditions are optimal.[4]
Stability and Storage Data
The stability of this compound is dependent on the storage format and temperature. The following table summarizes the recommended long-term storage conditions.
| Storage Format | Temperature | Recommended Duration | Source(s) |
| Dry Powder | -20°C | Up to 3 years | [2] |
| Stock Solution in DMSO | -80°C | Up to 1-2 years | [1][2] |
| Stock Solution in DMSO | -20°C | Up to 1 month | [2][5] |
Note: Always aliquot stock solutions to minimize freeze-thaw cycles, which can degrade the compound.[2]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder (CAS No. 300586-90-7)[2]
-
Anhydrous/fresh DMSO[2]
-
Sterile microcentrifuge tubes or cryovials
Procedure:
-
Allow the this compound vial to equilibrate to room temperature for at least 60 minutes before opening.
-
Under sterile conditions, add the appropriate volume of fresh DMSO to the vial to achieve the desired concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming to 37°C can aid dissolution if needed.[5]
-
Dispense the stock solution into single-use, tightly sealed aliquots.
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month).[2]
Protocol 2: Assessment of Reprogramming Efficiency
Objective: To determine the effect of this compound on the efficiency of iPSC generation from mouse embryonic fibroblasts (MEFs).
Procedure:
-
Plate MEFs on gelatin-coated dishes.
-
The following day, infect the MEFs with retroviruses carrying the four reprogramming factors: Oct4, Sox2, Klf4, and c-Myc.
-
After 24-48 hours, replace the medium with standard ESC medium.
-
Divide the cells into two groups:
-
Control Group: Treat with vehicle control (e.g., 0.1% DMSO).
-
Treatment Group: Treat with ESC medium containing the desired concentration of this compound (e.g., 1-10 µM).[1]
-
-
Replace the medium every other day with fresh medium containing either vehicle or this compound.
-
Monitor the cells for the appearance of iPSC-like colonies, which typically appear 3-4 days earlier in the presence of this compound.[4]
-
After 10-14 days, stain the colonies for alkaline phosphatase activity or other pluripotency markers to quantify the number of fully reprogrammed iPSCs.
-
Calculate reprogramming efficiency by dividing the number of positive colonies by the initial number of plated cells.
Visual Guides
This compound Signaling Pathway
Caption: this compound enhances reprogramming by activating HOXB4 and the Oct4-Nanog-Sox2 triad.
Experimental Workflow for Stability Testing
Caption: Workflow for assessing the long-term stability of this compound under various temperatures.
Troubleshooting Logic for Reduced Activity
Caption: A step-by-step guide to troubleshoot potential issues with this compound activity.
References
Identifying and mitigating off-target effects of OAC1
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and mitigating potential off-target effects of OAC1, a potent activator of Oct4.
Frequently Asked Questions (FAQs)
Q1: What is the primary known function of this compound?
This compound is a small molecule that potently activates the expression of Octamer-binding transcription factor 4 (Oct4), a key regulator of pluripotency.[1] It achieves this by upregulating the expression of the Oct4-Nanog-Sox2 triad and TET1, a gene involved in DNA demethylation. This activity enhances the efficiency and accelerates the process of generating induced pluripotent stem cells (iPSCs).[1]
Q2: Are there any known off-target effects of this compound?
Currently, there is limited publicly available data specifically documenting the off-target effects of this compound. One study noted that this compound was identified as a weak luciferase inhibitor at a concentration of 6.37 µM, but this inhibitory activity was not observed at the 1 µM concentration effective for enhancing iPSC reprogramming. This suggests that off-target effects may be dose-dependent. It has been shown that this compound does not affect the p53-p21 pathway or Wnt-β-catenin signaling.[2][3]
Q3: What are the best practices for determining the optimal concentration of this compound to minimize off-target effects?
To minimize potential off-target effects, it is crucial to perform a dose-response experiment. Start with the recommended effective concentration for your cell type (e.g., 1 µM for enhancing iPSC reprogramming from mouse embryonic fibroblasts) and test a range of concentrations both above and below this starting point. The optimal concentration will be the lowest concentration that produces the desired on-target effect without observable adverse cellular phenotypes.
Q4: How can I assess the specificity of this compound in my experimental system?
Assessing the specificity of this compound involves a multi-pronged approach to identify unintended molecular interactions and cellular effects. Key methodologies include:
-
Transcriptomic Analysis (RNA-seq): Compare the global gene expression profiles of vehicle-treated and this compound-treated cells to identify unintended changes in gene expression.
-
Proteomic Analysis: Utilize techniques like mass spectrometry-based proteomics to identify changes in protein expression or post-translational modifications that are not part of the intended signaling pathway.
-
Cellular Thermal Shift Assay (CETSA): This method can be used to identify direct binding targets of this compound within the cell by measuring changes in protein thermal stability upon compound binding.[4][5][6]
-
Phenotypic Screening: Employ high-content imaging or other cell-based assays to screen for a wide range of cellular phenotypes, such as changes in morphology, proliferation, and apoptosis, that may indicate off-target effects.
Troubleshooting Guides
Problem 1: I am observing unexpected changes in cell morphology or viability after this compound treatment.
-
Possible Cause: The concentration of this compound may be too high, leading to off-target effects or general cellular toxicity.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Titrate the concentration of this compound to find the minimal effective concentration that achieves the desired on-target effect (e.g., Oct4 activation) without causing adverse effects.
-
Assess Cytotoxicity: Use a viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of this compound in your specific cell type.
-
Control for Solvent Effects: Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all experimental conditions and is not contributing to the observed effects. For murine models, the concentration of DMSO should generally be kept low.[3]
-
Problem 2: My downstream applications are failing after this compound treatment, suggesting off-target pathway activation.
-
Possible Cause: this compound may be interacting with unintended proteins, leading to the activation or inhibition of pathways unrelated to its primary target.
-
Troubleshooting Steps:
-
Conduct Transcriptomic Profiling: Perform RNA-sequencing on this compound-treated and control cells to identify differentially expressed genes. Pathway analysis of these genes can reveal which off-target pathways may be affected.
-
Perform Proteomic Analysis: Use mass spectrometry to compare the proteomes of treated and untreated cells. This can identify unintended changes in protein abundance or modification states.
-
Utilize a Cellular Thermal Shift Assay (CETSA): CETSA can help determine if this compound is directly binding to and stabilizing unexpected proteins in the cell.[4][5][6]
-
Problem 3: I am concerned about the long-term consequences of this compound treatment in my cell cultures.
-
Possible Cause: Continuous exposure to a small molecule could lead to cumulative off-target effects or cellular adaptation.
-
Troubleshooting Steps:
-
Pulsed Treatment: Determine if a shorter, pulsed treatment with this compound is sufficient to induce the desired on-target effect. This can minimize the duration of exposure and reduce the likelihood of long-term off-target effects.
-
Washout Experiments: After the initial treatment period, wash out the compound and continue to culture the cells. Monitor the persistence of the on-target effect and observe for any delayed or long-lasting off-target phenotypes.
-
Characterize Long-Term Cultures: If long-term treatment is necessary, periodically assess the health and characteristics of your cell cultures, including genomic stability, differentiation potential (for stem cells), and expression of key markers.
-
Quantitative Data Summary
| Parameter | Cell Type | Concentration | Duration | Observed Effect | Reference |
| On-Target Effects | |||||
| Enhanced iPSC Generation | Mouse Embryonic Fibroblasts (MEFs) | 10 µM | 7 days | Accelerates the appearance of iPSC-like colonies. | |
| Endogenous Gene Activation | Human IMR90 Fibroblast Cells | 1 µM | 2 days | Activates expression of Oct4, Nanog, Sox2, and Tet1. | |
| Hematopoietic Stem Cell (HSC) Expansion | CD34+ cells | 500 nM | 4 days | Increases numbers of phenotypic HSCs and functional Hematopoietic Progenitor Cells (HPCs). | |
| Potential Off-Target Effects | |||||
| Luciferase Inhibition | N/A (in vitro) | 6.37 µM (EC50) | N/A | Weak inhibition of luciferase activity. | |
| No Luciferase Inhibition | N/A (in vitro) | 1 µM | N/A | No inhibition of luciferase activity observed at this concentration. | |
| No Effect on p53-p21 Pathway | Mouse Embryonic Fibroblasts (MEFs) | Not Specified | Not Specified | No significant difference in p53 and p21 expression compared to DMSO control. | [2] |
| No Effect on Wnt Signaling | CV1 cells | Not Specified | Not Specified | No effect on Topflash reporter activity. | [2] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for this compound Target Engagement
This protocol is a generalized method to assess the direct binding of this compound to intracellular proteins.
1. Cell Culture and Treatment: a. Culture your cells of interest to ~80% confluency. b. Treat cells with either vehicle control (e.g., DMSO) or the desired concentration of this compound. Incubate for a time sufficient for compound uptake and target engagement (e.g., 1-4 hours).
2. Heating and Lysis: a. Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors). b. Aliquot the cell suspension into PCR tubes. c. Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes. Include an unheated control. d. Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
3. Separation of Soluble and Aggregated Proteins: a. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins. b. Carefully collect the supernatant containing the soluble proteins.
4. Protein Analysis: a. Western Blotting: Analyze the soluble fractions by SDS-PAGE and Western blotting using antibodies against candidate target proteins. An increase in the amount of soluble protein at higher temperatures in the this compound-treated samples compared to the control indicates thermal stabilization upon binding. b. Mass Spectrometry (MS-CETSA): For a proteome-wide analysis, the soluble fractions from a few key temperatures can be analyzed by quantitative mass spectrometry to identify all proteins stabilized by this compound.
Protocol 2: Transcriptomic Analysis (RNA-seq) of this compound-Treated Cells
This protocol outlines the general steps for identifying global gene expression changes induced by this compound.
1. Cell Culture and Treatment: a. Plate your cells of interest and allow them to adhere and stabilize. b. Treat the cells with this compound at the desired concentration and for the desired duration. Include a vehicle-treated control. Use at least three biological replicates per condition.
2. RNA Extraction and Quality Control: a. Harvest the cells and extract total RNA using a standard kit (e.g., RNeasy from Qiagen). b. Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).
3. Library Preparation and Sequencing: a. Prepare RNA-seq libraries from the high-quality RNA samples. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation. b. Sequence the libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq).
4. Data Analysis: a. Perform quality control on the raw sequencing reads. b. Align the reads to a reference genome. c. Quantify gene expression levels. d. Identify differentially expressed genes (DEGs) between this compound-treated and control samples. e. Perform pathway and gene ontology (GO) analysis on the DEGs to identify biological processes and signaling pathways that are perturbed by this compound treatment.
Visualizations
Caption: this compound Signaling Pathway.
Caption: Workflow for Identifying and Mitigating Off-Target Effects.
Caption: Cellular Thermal Shift Assay (CETSA) Experimental Workflow.
References
- 1. glpbio.com [glpbio.com]
- 2. OAC-1 (CAS 300586-90-7): R&D Systems [rndsystems.com]
- 3. This compound | OCT | TargetMol [targetmol.com]
- 4. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: OAC1 Reprogramming Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing OAC1 to enhance cellular reprogramming experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it expected to enhance my reprogramming experiment?
This compound (Oct4-Activating Compound 1) is a small molecule that has been shown to enhance the efficiency and accelerate the process of generating induced pluripotent stem cells (iPSCs).[1] It functions by activating the expression of the key pluripotency transcription factor Oct4.[1]
The primary mechanism of this compound involves the upregulation of HOXB4 expression, which in turn activates the Oct4 gene. This leads to an increase in the transcription of the core pluripotency network, including the Oct4-Nanog-Sox2 triad, as well as TET1, a gene involved in DNA demethylation.[2] Notably, this compound's mechanism is independent of the p53-p21 pathway and Wnt-β-catenin signaling.[3]
Troubleshooting Guide
Why is this compound not enhancing my reprogramming experiment?
If you are not observing the expected enhancement in reprogramming efficiency with this compound, several factors could be at play. This guide provides a step-by-step approach to troubleshoot your experiment.
1. This compound Concentration and Stability:
-
Issue: The concentration of this compound may be suboptimal or the compound may have degraded.
-
Troubleshooting:
-
Verify Concentration: Ensure you are using the correct concentration of this compound for your specific cell type. Refer to the table below for recommended starting concentrations.
-
Titration Experiment: Perform a dose-response curve to determine the optimal concentration for your experimental system.
-
Fresh Preparation: Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles.
-
Confirm Compound Quality: If possible, verify the purity and integrity of your this compound compound.
-
2. Timing and Duration of this compound Treatment:
-
Issue: The timing and duration of this compound exposure might not be optimal for your reprogramming protocol.
-
Troubleshooting:
-
Treatment Window: The timing of this compound addition can be critical. Some protocols suggest adding it from the beginning of the reprogramming process, while others might introduce it at a later stage.
-
Duration: The length of treatment can also influence the outcome. Continuous exposure versus a shorter treatment window should be tested. For mouse embryonic fibroblasts (MEFs), a 7-day treatment has been reported.[2] For human fibroblasts, a shorter 2-day treatment has been noted.[2]
-
3. Cell Type and Reprogramming Method:
-
Issue: The effectiveness of this compound can be cell-type dependent, and its synergy with your chosen reprogramming method may vary.
-
Troubleshooting:
-
Cellular Context: The epigenetic landscape and signaling pathways of your starting somatic cell type can influence their responsiveness to this compound. What works for fibroblasts may need adjustment for other cell types like blood cells.
-
Reprogramming Factors: this compound is typically used in conjunction with the four Yamanaka factors (Oct4, Sox2, Klf4, and c-Myc; OSKM). The delivery method of these factors (e.g., retrovirus, lentivirus, Sendai virus, mRNA) could impact the overall efficiency and the enhancement provided by this compound.
-
4. Suboptimal Culture Conditions:
-
Issue: Basic cell culture conditions that are not optimized for iPSC generation can mask the beneficial effects of this compound.
-
Troubleshooting:
-
Media Composition: Ensure you are using a high-quality iPSC generation medium.
-
Feeder Cells: If using feeder-dependent reprogramming, the quality and density of the feeder layer (e.g., mouse embryonic fibroblasts) are crucial.
-
Oxygen Tension: Some studies suggest that hypoxic conditions (low oxygen) can improve reprogramming efficiency.
-
5. Inefficient Reprogramming Baseline:
-
Issue: If the baseline reprogramming efficiency without this compound is extremely low, the enhancement effect of this compound may be difficult to detect.
-
Troubleshooting:
-
Optimize Core Protocol: Before troubleshooting this compound, ensure your core reprogramming protocol (transduction/transfection efficiency, vector quality, etc.) is optimized to achieve a detectable level of reprogramming.
-
Positive Controls: Include a positive control small molecule with a well-established effect on reprogramming to validate your experimental setup.
-
Quantitative Data Summary
The following table summarizes the reported enhancement of reprogramming efficiency with this compound.
| Starting Cell Type | This compound Concentration | Duration of Treatment | Reprogramming Method | Reported Enhancement |
| Mouse Embryonic Fibroblasts (MEFs) | 10 µM | 7 days | 4F (OSKM) | iPSC generation increased |
| Human IMR90 Fibroblasts | 1 µM | 2 days | Not Specified | Activation of endogenous Oct4, Nanog, Sox2, and Tet1 expression |
| General (with 4F) | Not Specified | Not Specified | 4F (OSKM) | ~20-fold increase compared to 4F alone |
Experimental Protocols
General Protocol for this compound-enhanced iPSC Generation from Mouse Embryonic Fibroblasts (MEFs)
This protocol is a general guideline and should be optimized for your specific experimental conditions.
-
MEF Isolation and Culture: Isolate MEFs from E13.5 mouse embryos and culture them in DMEM supplemented with 10% FBS, non-essential amino acids, and penicillin-streptomycin.
-
Viral Transduction:
-
Plate MEFs at an appropriate density.
-
Transduce the cells with retroviruses or lentiviruses encoding the four Yamanaka factors (Oct4, Sox2, Klf4, and c-Myc).
-
-
Seeding on Feeder Layer:
-
Two days post-transduction, harvest the MEFs and plate them onto a mitotically inactivated MEF feeder layer in iPSC medium.
-
-
This compound Treatment:
-
From day 0 (the day of seeding onto the feeder layer), supplement the iPSC medium with this compound at a final concentration of 1-10 µM.
-
Replace the medium with fresh this compound-containing medium every 1-2 days.
-
Continue treatment for at least 7 days.
-
-
iPSC Colony Formation and Picking:
-
Monitor the plates for the emergence of iPSC colonies, typically appearing around day 8-14.
-
Manually pick well-formed colonies for expansion and characterization.
-
Signaling Pathways and Workflows
This compound Signaling Pathway in Cellular Reprogramming
Caption: this compound enhances reprogramming by upregulating HOXB4, leading to increased OCT4 and pluripotency network activity, and by activating TET1-mediated DNA demethylation.
Experimental Workflow for this compound-Enhanced Reprogramming
References
Technical Support Center: OAC1 for Enhanced iPSC Colony Morphology
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing OAC1 to improve the colony morphology of induced pluripotent stem cells (iPSCs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound (Oct4-Activating Compound 1) is a small molecule that promotes the expression of key pluripotency-associated genes. It functions by activating the promoters of Oct4 and Nanog, two critical transcription factors for maintaining the pluripotent state of stem cells.[1][2] By enhancing the expression of the core pluripotency network, including the Oct4-Nanog-Sox2 triad, this compound helps to sustain iPSC self-renewal and can improve colony morphology.[1][3]
Q2: What are the primary applications of this compound in iPSC culture?
A2: this compound is primarily used to enhance the efficiency and accelerate the process of somatic cell reprogramming into iPSCs.[2][4] Additionally, it can be applied during routine iPSC culture to help maintain a healthy, undifferentiated morphology and reduce the incidence of spontaneous differentiation.
Q3: What constitutes ideal iPSC colony morphology?
A3: Ideal iPSC colonies are compact and multicellular with smooth, well-defined borders.[5][6] At higher magnification, the individual cells should be tightly packed and exhibit a high nucleus-to-cytoplasm ratio.[6][7] Colonies with dense clusters of piled-up cells or those that have lost their distinct borders and are surrounded by flattened, elongated cells are indicative of poor quality or differentiation.[6]
Q4: Can this compound be used with different iPSC culture media and matrices?
A4: While specific compatibility studies are limited in the provided search results, small molecules like this compound are generally designed to be compatible with standard iPSC culture systems. However, it is always recommended to perform a small-scale pilot experiment to confirm compatibility and determine the optimal concentration for your specific combination of iPSC line, culture medium (e.g., mTeSR™, E8™), and matrix (e.g., Matrigel®, Vitronectin).
Troubleshooting Guide
This guide addresses common issues related to iPSC colony morphology that may be mitigated by the use of this compound.
Issue 1: High Levels of Spontaneous Differentiation (>20% of Culture)
-
Description: Colonies exhibit irregular shapes, lose their defined borders, and are surrounded by flattened, fibroblast-like cells.[6]
-
Possible Cause: Suboptimal culture conditions, passaging issues, or inherent instability of the iPSC line can lead to spontaneous differentiation.[8][9] This may be linked to insufficient expression of core pluripotency factors.
-
Solution with this compound:
-
Introduce this compound: Supplement your iPSC culture medium with this compound at a concentration of 1 µM.[4]
-
Monitor Morphology: Visually assess the cultures daily. This compound should help reinforce the pluripotent state and reduce the rate of spontaneous differentiation.
-
Manual Cleaning: Before passaging, manually remove any remaining differentiated areas by scraping them off with a pipette tip.[9]
-
Consistent Application: Continue to use this compound in the culture medium for several passages to stabilize the iPSC line.
-
Issue 2: iPSC Colonies are Loosely Packed and Fail to Form Compact Structures
-
Description: Colonies are not tightly packed, and individual cells are easily distinguishable, indicating a potential loss of pluripotency.
-
Possible Cause: This morphology can result from stress during passaging, incorrect seeding density, or a decline in the expression of genes that govern cell-cell adhesion and pluripotency.
-
Solution with this compound:
-
This compound Supplementation: Add 1 µM of this compound to the iPSC culture medium to enhance the expression of pluripotency-related genes.
-
Optimize Passaging: Ensure that passaging is performed when colonies are 70-80% confluent.[10] Avoid over-pipetting, which can lead to single-cell suspensions.
-
Review Seeding Density: Adjust the seeding density to ensure that the resulting colonies have sufficient space to grow without being too sparse.
-
Assess Improvement: After 2-3 passages with this compound, evaluate if the colonies have become more compact and exhibit the characteristic morphology of healthy iPSCs.
-
Quantitative Data Summary
The following table summarizes the key quantitative information for the application of this compound in iPSC culture based on the provided search results.
| Parameter | Value/Range | Description | Reference |
| Effective Concentration | 1 µM | Concentration of this compound shown to enhance iPSC reprogramming efficiency and activate pluripotency gene promoters. | [4] |
| Fold Increase in GFP+ Colonies | ~4-fold | At day 8 of reprogramming, this compound treatment resulted in an approximately four-fold increase in Oct4-GFP+ colonies compared to the control. | [4] |
Key Experimental Protocols
Protocol: Improving iPSC Colony Morphology During Routine Maintenance with this compound
This protocol outlines the steps for using this compound to address poor colony morphology and spontaneous differentiation in established iPSC lines.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock solution. Store at -20°C.
-
Warm the appropriate iPSC culture medium (e.g., mTeSR™ Plus) to 37°C before use.
-
-
This compound Supplementation:
-
On the day of media change, dilute the this compound stock solution into the pre-warmed iPSC culture medium to a final concentration of 1 µM.
-
Aspirate the old medium from the iPSC culture plate and gently add the this compound-supplemented medium.
-
-
Daily Culture and Monitoring:
-
Culture the iPSCs in a 37°C, 5% CO₂ incubator.
-
Perform daily media changes using the this compound-supplemented medium.
-
Visually inspect the colonies daily under a phase-contrast microscope to monitor for changes in morphology. Look for more compact colonies with well-defined borders and a reduction in differentiated areas.
-
-
Passaging:
-
When the iPSC colonies reach 70-80% confluency, they are ready for passaging.
-
Before passaging, carefully remove any remaining areas of differentiation by scraping them with a sterile pipette tip.
-
Passage the iPSCs as cell aggregates according to your standard protocol (e.g., using ReLeSR™ or Gentle Cell Dissociation Reagent).
-
Plate the cell aggregates onto a freshly coated plate with this compound-supplemented medium. The use of a ROCK inhibitor (e.g., Y-27632) may be beneficial for cell survival during the first 24 hours post-passaging.[5]
-
-
Continued Treatment and Evaluation:
-
Continue culturing the iPSCs with this compound for at least 2-3 passages to ensure the stabilization of the improved morphology.
-
After this period, this compound can be withdrawn, and the culture should be monitored to see if the improved morphology is maintained. If differentiation recurs, a longer treatment period may be necessary.
-
Visualizations
References
- 1. Identification of Oct4-activating compounds that enhance reprogramming efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Oct4-activating compounds that enhance reprogramming efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. stemcell.com [stemcell.com]
- 4. researchgate.net [researchgate.net]
- 5. Tips and tricks for successfully culturing and adapting human induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. definedbioscience.com [definedbioscience.com]
- 9. stemcell.com [stemcell.com]
- 10. Guide to Successful iPSC Cell Culture and Best Practices – Iota Sciences [iotasciences.com]
Technical Support Center: OAC1 Treatment in Cellular Reprogramming
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing OAC1 to enhance cellular reprogramming outcomes. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data on this compound's effects.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Low Reprogramming Efficiency Despite this compound Treatment | Suboptimal this compound concentration. | Ensure this compound concentration is within the optimal range (0.5-1.5 µM). Perform a dose-response experiment to determine the best concentration for your specific cell type and reprogramming system.[1][2] |
| Incorrect timing of this compound treatment. | Initiate this compound treatment on day 1 post-transduction with reprogramming factors and continue for 7 days for mouse embryonic fibroblasts (MEFs).[1][3] The optimal timing may vary for other cell types. | |
| Poor quality of starting somatic cells. | Use early passage, healthy somatic cells for reprogramming experiments. | |
| Inefficient delivery of reprogramming factors. | Optimize your transduction or transfection protocol for the reprogramming factors (e.g., OSKM). | |
| High Cell Death or Cytotoxicity | This compound concentration is too high. | Higher concentrations of this compound (6-12 µM) have been shown to be toxic.[2] Reduce the this compound concentration to the recommended range (0.5-1.5 µM).[1][2] |
| Synergistic toxicity with other small molecules. | If using this compound in combination with other compounds, consider potential synergistic toxic effects and optimize concentrations accordingly. | |
| Poor initial cell health. | Ensure the starting cell population is healthy and not overly confluent before beginning the reprogramming process. | |
| Variability in Reprogramming Outcomes Between Experiments | Inconsistent this compound stock solution. | Prepare fresh this compound stock solutions regularly and store them properly. This compound is soluble in DMSO. |
| Inconsistent timing of media changes and this compound addition. | Adhere strictly to the established protocol for media changes and the timing of this compound supplementation. | |
| Fluctuation in incubator conditions (CO2, temperature, humidity). | Ensure stable and optimal incubator conditions throughout the reprogramming process. | |
| Appearance of Partially Reprogrammed Colonies | Insufficient duration of this compound treatment. | For MEFs, a 7-day treatment period is recommended.[1][3] Shorter durations may not be sufficient to fully enhance the reprogramming process. |
| Suboptimal concentration of this compound. | A lower concentration of this compound may not be potent enough to drive complete reprogramming. Re-evaluate the optimal concentration.[1] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it enhance reprogramming?
A1: this compound (Oct4-Activating Compound 1) is a small molecule that has been shown to enhance the efficiency and accelerate the process of induced pluripotent stem cell (iPSC) generation.[1][4] It functions by activating the expression of the key pluripotency transcription factor Oct4, as well as other core pluripotency genes like Nanog and Sox2.[1][4][5]
Q2: What is the proposed mechanism of action for this compound?
A2: this compound is believed to enhance reprogramming by increasing the transcription of the Oct4-Nanog-Sox2 triad.[1][4] It also upregulates the expression of Tet1, a gene involved in DNA demethylation.[1][4] Its mechanism is considered to be independent of the p53-p21 pathway and Wnt-β-catenin signaling.[1][4]
Q3: What is the optimal concentration and timing for this compound treatment?
A3: For reprogramming mouse embryonic fibroblasts (MEFs), a concentration of 1 µM this compound is recommended.[3] The treatment should begin on day 1 after the introduction of reprogramming factors and continue for 7 days.[1][3] The optimal concentration for other cell types may vary, with a range of 0.5-1.5 µM being effective in different systems.[1][2]
Q4: Can this compound replace any of the Yamanaka factors (OSKM)?
A4: The primary role of this compound described in the literature is to enhance the efficiency of reprogramming in the presence of the four Yamanaka factors (Oct4, Sox2, Klf4, and c-Myc).[1][4] It is not reported to replace any of these core factors.
Q5: What kind of increase in reprogramming efficiency can I expect with this compound?
A5: Studies have shown that this compound can increase the number of iPSC colonies by approximately fourfold and accelerate their appearance by 3 to 4 days.[1]
Quantitative Data
Table 1: Dose-Response of this compound on Nanog Promoter Activation
| This compound Concentration | Level of Nanog-luc Reporter Activation |
| 50 nM | Substantial activation |
| 100 nM | Increased activation |
| 250 nM | Further increased activation |
| 500 nM - 1 µM | Highest induction |
| Data is synthesized from luciferase reporter assays in mouse embryonic fibroblasts.[1] |
Table 2: Effect of this compound on Reprogramming Efficiency of Mouse Embryonic Fibroblasts
| Treatment | Reprogramming Efficiency (Day 8) | Fold Increase |
| 4F (OSKM) alone | ~0.68% | - |
| 4F (OSKM) + 1 µM this compound | ~2.75% | ~4-fold |
| Data represents the percentage of GFP+ colonies from Oct4-GFP reporter MEFs.[1] |
Experimental Protocols
Detailed Protocol for iPSC Generation from Mouse Embryonic Fibroblasts (MEFs) using this compound
This protocol is based on the methodology described by Li et al. in their paper on the identification of Oct4-activating compounds.[1]
Materials:
-
Mouse Embryonic Fibroblasts (MEFs)
-
Retroviruses for Oct4, Sox2, Klf4, and c-Myc (OSKM)
-
iSF1 medium
-
This compound (stock solution in DMSO)
-
Standard cell culture reagents and equipment
Procedure:
-
Cell Plating: Plate MEFs (e.g., from OG2 transgenic mice with an Oct4-GFP reporter) in a suitable culture dish.
-
Viral Transduction: On the following day, transduce the MEFs with retroviruses expressing the four reprogramming factors (OSKM).
-
Media Change (Day 0): Two days after viral transduction, transfer the cells to iSF1 reprogramming medium. This day is designated as Day 0.
-
This compound Treatment (Day 1-7): On Day 1, begin treatment with 1 µM this compound. Add the this compound to the iSF1 medium.
-
Continued Culture: Continue to culture the cells, replacing the medium with fresh iSF1 medium containing 1 µM this compound every other day for a total of 7 days of this compound treatment.
-
Monitoring Reprogramming: Monitor the cells for the appearance of GFP+ colonies, which are indicative of Oct4 promoter activation and successful reprogramming. GFP+ colonies are expected to appear as early as Day 3.
-
Colony Counting and Further Culture: At desired time points (e.g., Day 5 and Day 8), count the number of GFP+ colonies to determine the reprogramming efficiency. iPSC colonies can then be picked and expanded for further characterization.
Visualizations
Caption: Proposed signaling pathway of this compound in enhancing cellular reprogramming.
Caption: Experimental workflow for this compound-enhanced reprogramming of MEFs.
References
- 1. Identification of Oct4-activating compounds that enhance reprogramming efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oct-4 activating compound 1 (this compound) could improve the quality of somatic cell nuclear transfer embryos in the bovine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of Oct4-activating compounds that enhance reprogramming efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Overcoming Poor Cell Viability with OAC1 Treatment: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing OAC1 treatment in their experiments. The information is designed to address specific issues that may arise, helping to ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it improve cell viability?
This compound is a cell-permeable compound that acts as a potent activator of Octamer-binding transcription factor 4 (Oct4).[1][2][3] Oct4 is a key transcription factor involved in maintaining pluripotency and self-renewal of stem cells.[3] this compound has been shown to enhance cell viability by protecting against neuronal injury induced by oxygen and glucose deprivation/reperfusion (OGD/R) and reducing the accumulation of intracellular reactive oxygen species (ROS).[4] It activates the Oct4 and Nanog promoters and increases the transcription of the Oct4-Nanog-Sox2 triad and TET1, a gene involved in DNA demethylation.[1][2][5]
Q2: At what concentration should I use this compound?
The optimal concentration of this compound can vary depending on the cell type and experimental conditions. However, studies have shown that this compound is effective at concentrations around 1 µM for enhancing reprogramming efficiency.[2][5] It has been reported that this compound shows no toxic effects on cell viability at concentrations below 3 µM in HT-22 cells.[4] It is always recommended to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and assay.
Q3: How long should I treat my cells with this compound?
The duration of this compound treatment will depend on the specific experimental goal. For reprogramming experiments, treatment can last for several days (e.g., 7 days).[1] For neuroprotection assays, a 24-hour pre-treatment has been shown to be effective.[4] It is advisable to optimize the treatment duration for your particular experimental setup.
Q4: What is the mechanism of action of this compound?
This compound enhances the reprogramming of somatic cells to a pluripotent state by activating the Oct4 and Nanog promoters.[1][2] This leads to an increase in the transcription of the key pluripotency factors Oct4, Nanog, and Sox2, as well as TET1, which is involved in DNA demethylation.[2][5] this compound does not appear to function through the p53-p21 pathway or by activating Wnt-β-catenin signaling.[2][5]
Troubleshooting Guide: Poor Cell Viability After this compound Treatment
Poor cell viability can be a significant issue in cell culture experiments. This guide provides a systematic approach to troubleshooting when you observe decreased cell viability following this compound treatment.
| Observation | Potential Cause | Recommended Action |
| Widespread cell death immediately after adding this compound | Incorrect this compound concentration: The concentration may be too high for your specific cell type. | - Verify the calculations for your this compound stock and working solutions.- Perform a dose-response experiment (e.g., 0.1 µM to 10 µM) to determine the optimal non-toxic concentration for your cells.- Ensure this compound had no effects on cell viability at concentrations less than 3 μM in previous studies.[4] |
| Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. | - Ensure the final concentration of the solvent in your culture medium is low (typically <0.1% for DMSO).- Include a vehicle control (cells treated with the solvent alone) in your experiments to assess solvent toxicity. | |
| Gradual decrease in cell viability over time | Suboptimal culture conditions: General cell culture issues can be exacerbated by the addition of a new compound. | - Check for contamination: Visually inspect cultures for signs of bacterial or fungal contamination. Consider mycoplasma testing.- Verify media and supplements: Ensure you are using the correct media, serum, and supplements for your cell line and that they are not expired.- Monitor incubator conditions: Confirm correct temperature (37°C), CO2 levels (typically 5%), and humidity.[6] |
| This compound instability: The compound may be degrading in your culture medium over time. | - Prepare fresh this compound working solutions for each experiment.- If the experiment is long-term, consider replenishing the media with fresh this compound at regular intervals. | |
| Cell morphology changes and detachment | Cell stress: this compound treatment, even at non-toxic concentrations, might induce stress in some cell lines. | - Reduce the initial seeding density to prevent overcrowding.- Ensure gentle handling of cells during media changes and passaging. |
| Inconsistent results between experiments | Variability in experimental procedure: Minor variations can lead to significant differences in outcomes. | - Standardize all steps of your protocol, including cell seeding density, treatment times, and reagent preparation.- Maintain a detailed lab notebook to track all experimental parameters. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a common method for assessing cell viability based on the metabolic activity of the cells.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Treat cells with various concentrations of this compound (and a vehicle control) and incubate for the desired duration.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
This compound Treatment Workflow
The following diagram illustrates a typical experimental workflow for assessing the effect of this compound on cell viability under stress conditions.
Caption: Experimental workflow for this compound treatment and analysis.
Signaling Pathways
This compound-Mediated Signaling Pathway for Cell Viability
This compound promotes cell viability primarily through the activation of the Oct4 transcription factor, which in turn upregulates a cascade of genes crucial for pluripotency and cellular protection.
Caption: this compound signaling pathway enhancing cell viability.
Troubleshooting Logic Diagram
This diagram provides a logical flow for troubleshooting poor cell viability issues when using this compound.
Caption: Troubleshooting decision tree for this compound experiments.
References
Best practices for dissolving and diluting OAC1 for consistent results
This technical support center provides researchers, scientists, and drug development professionals with best practices for dissolving and diluting OAC1 to ensure consistent experimental results. Below you will find troubleshooting guides and frequently asked questions to address common issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating a stock solution of this compound?
A1: The recommended solvent for creating an this compound stock solution is dimethyl sulfoxide (DMSO).[1][2][3] this compound is also soluble in ethanol.[2] For optimal results, use fresh, moisture-free DMSO.[1][2]
Q2: What is the maximum solubility of this compound in common solvents?
A2: The solubility of this compound can vary slightly between batches. However, typical maximum concentrations are provided in the table below. It is recommended to start with these concentrations and adjust as needed. Sonication or warming to 37°C can aid dissolution.[2][3]
Q3: How should I store this compound stock solutions?
A3: this compound stock solutions are stable for up to 2 years when stored at -80°C and for 1 year at -20°C.[4] To avoid repeated freeze-thaw cycles, it is advisable to store the stock solution in small aliquots.[3]
Q4: Can this compound be used for in vivo animal experiments?
A4: Yes, this compound can be used for in vivo studies. Specific formulations using co-solvents are required to prepare this compound for administration. For normal mice, the concentration of DMSO in the final solution should be kept below 10%.[2] For mice with weaker tolerance, the DMSO concentration should be below 2%.[2]
Dissolution and Dilution Protocols
Quantitative Data Summary
| Solvent | Maximum Solubility | Reference |
| DMSO | 47 mg/mL (198.09 mM) | [1] |
| DMSO | 23.7 mg/mL (99.89 mM) | [2] |
| DMSO | ≥ 9.9 mg/mL | [3] |
| Ethanol | 23.7 mg/mL (99.89 mM) | [2] |
Experimental Protocols
Protocol 1: Preparing a DMSO Stock Solution
-
Start by centrifuging the vial of this compound powder before opening it.
-
To prepare a 10 mM stock solution, dissolve 50 mg of this compound in 16.64 mL of fresh DMSO.[5]
-
Mix thoroughly by pipetting up and down until the powder is completely dissolved. Sonication or warming the solution to 37°C can be used to assist dissolution.[2][3]
-
Dispense the stock solution into single-use aliquots and store at -20°C or -80°C.[3][4]
Protocol 2: Formulation for In Vivo Studies (Co-solvent)
This protocol yields a clear solution of at least 2.5 mg/mL.[4]
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).[4]
-
For a 1 mL final working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix until the solution is clear.[4]
-
Add 50 µL of Tween-80 and mix thoroughly.[4]
-
Add 450 µL of saline to bring the total volume to 1 mL.[4]
-
The final solution should be used immediately for optimal results.[1][6]
Troubleshooting Guide
Q5: My this compound precipitated out of solution after dilution. What should I do?
A5: Precipitation upon dilution into aqueous media is a common issue with compounds dissolved in DMSO. Here are some steps to mitigate this:
-
Increase Co-solvents: For cell culture experiments, consider using a serum-containing medium for the initial dilution step, as serum proteins can help maintain solubility. For in vivo preparations, ensure the co-solvents (e.g., PEG300, Tween-80) are thoroughly mixed with the DMSO stock before adding the aqueous component.[1][4][6]
-
Use Physical Methods: Gentle warming and sonication can help redissolve precipitates.[3][4]
-
Lower the Final Concentration: If precipitation persists, you may need to work with a lower final concentration of this compound.
Q6: I am seeing inconsistent results between experiments. What could be the cause?
A6: Inconsistent results can stem from several factors related to this compound handling:
-
Stock Solution Degradation: Avoid multiple freeze-thaw cycles of your stock solution by preparing single-use aliquots.[3]
-
Incomplete Dissolution: Ensure that the this compound is fully dissolved in the stock solution. Any undissolved particles can lead to inaccurate concentrations.
-
Batch-to-Batch Variability: There can be slight variations in the purity and solubility of this compound between different manufacturing batches.[6] It is good practice to qualify a new batch before use in critical experiments.
Visualizing this compound's Mechanism and Workflow
To further aid in experimental design and understanding, the following diagrams illustrate the signaling pathway of this compound and a general experimental workflow.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | OCT | TargetMol [targetmol.com]
- 3. glpbio.com [glpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Differentiation of human pluripotent stem cells into pancreatic duct-like organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
Common pitfalls to avoid when using OAC1 in stem cell culture
Welcome to the technical support center for the use of OAC1 in stem cell culture. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function in stem cell culture?
This compound (Oct4-Activating Compound 1) is a small molecule that enhances the efficiency of induced pluripotent stem cell (iPSC) reprogramming.[1][2] Its primary function is to activate the expression of the key pluripotency transcription factor Oct4, as well as Nanog.[1][3][4][5] This leads to an accelerated and more efficient generation of iPSCs from somatic cells.[6]
Q2: What is the mechanism of action for this compound?
This compound enhances reprogramming efficiency by activating the promoters of Oct4 and Nanog genes.[1][4][5] It also increases the transcription of Sox2 and Tet1, a gene involved in DNA demethylation.[3][4][5] Notably, its mechanism is independent of the p53-p21 pathway and the Wnt-β-catenin signaling pathway.[1][3][5]
Q3: What is the recommended working concentration for this compound?
The most commonly reported effective and non-toxic concentration for iPSC reprogramming is 1 µM.[1] Studies in bovine somatic cell nuclear transfer (SCNT) embryos have shown that concentrations of 1 µM, 1.5 µM, and 3 µM are non-toxic, while concentrations of 6 µM and higher can be toxic.[7] For hematopoietic stem cell (HSC) expansion, a concentration of 500 nM has been used.[4]
Q4: How should I prepare and store this compound?
This compound is soluble in DMSO.[1][5] It is recommended to prepare a concentrated stock solution in fresh, moisture-free DMSO and store it in aliquots to avoid repeated freeze-thaw cycles.[1][5] Store the powder at -20°C for up to 3 years and stock solutions at -80°C for up to 1 year or -20°C for up to 1 month.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during iPSC reprogramming or stem cell expansion when using this compound.
| Problem | Possible Cause | Recommended Solution |
| Low Reprogramming Efficiency Despite this compound Use | Suboptimal this compound concentration. | Titrate this compound concentration from 0.5 µM to 3 µM to find the optimal concentration for your specific cell type and reprogramming method. |
| Poor quality of starting somatic cells. | Ensure starting cells are healthy, low-passage, and free from contamination. | |
| Inefficient delivery of reprogramming factors. | Optimize your method for delivering the Yamanaka factors (e.g., retrovirus, Sendai virus, mRNA). | |
| Issues with culture medium or supplements. | Ensure all media components are fresh and of high quality. Consider batch testing of serum or other supplements.[8] | |
| High Cell Death or Cytotoxicity | This compound concentration is too high. | Reduce this compound concentration. An MTS assay on bovine fibroblasts showed toxicity at concentrations of 6 µM and above.[7] |
| This compound solution is not properly prepared or stored. | Prepare fresh dilutions of this compound from a properly stored stock solution. Ensure complete solubilization in DMSO before adding to the medium.[1][5] | |
| Synergistic toxic effects with other small molecules. | If using a cocktail of small molecules, consider potential interactions and test different combinations and concentrations. | |
| Heterogeneous or Poor iPSC Colony Morphology | Inconsistent this compound activity. | Consider the possibility of batch-to-batch variability in the this compound compound. If possible, test a new batch. |
| This compound concentration is not optimal for colony formation. | An inappropriate concentration of this compound might affect the typical colony morphology. Try titrating the concentration. | |
| General issues with iPSC culture. | Poor colony morphology can be due to various factors unrelated to this compound, such as suboptimal passaging techniques, matrix quality, or media composition.[9] | |
| Spontaneous Differentiation of iPSC Colonies | This compound is interfering with pluripotency maintenance. | While this compound promotes the establishment of pluripotency, its continuous presence might not be necessary or could even be detrimental for maintenance. Try removing this compound from the culture medium after the initial reprogramming phase. |
| General culture conditions are not optimal for pluripotency. | Ensure daily media changes, timely passaging, and removal of differentiated areas to maintain high-quality pluripotent cultures.[10] | |
| Low Expansion of Hematopoietic Stem Cells (HSCs) | Suboptimal this compound concentration for HSCs. | The effective concentration for HSC expansion (e.g., 500 nM) may differ from that used for iPSC reprogramming. Optimize the concentration for your specific application.[4] |
| Inadequate cytokine support. | This compound is often used in combination with a cocktail of cytokines for HSC expansion. Ensure the cytokine cocktail is optimized. |
Quantitative Data Summary
Table 1: this compound Cytotoxicity in Bovine Fibroblast Cells
| This compound Concentration | Observation (after 6 days) | Reference |
| 1 µM | Non-toxic | [7] |
| 1.5 µM | Non-toxic | [7] |
| 3 µM | Non-toxic | [7] |
| 6 µM | Toxic, reduced cell proliferation | [7] |
| 8 µM | Toxic, reduced cell proliferation | [7] |
| 10 µM | Toxic, reduced cell proliferation | [7] |
| 12 µM | Toxic, reduced cell proliferation | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous (moisture-free) Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in anhydrous DMSO. For example, to make 1 ml of a 10 mM stock solution of this compound (MW: 237.26 g/mol ), dissolve 2.37 mg of this compound in 1 ml of DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming to 37°C and sonication can aid in solubilization if needed.[5]
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[1]
-
Protocol 2: iPSC Reprogramming with this compound
This protocol assumes the use of a standard viral or non-viral method for the delivery of Yamanaka factors (Oct4, Sox2, Klf4, c-Myc).
-
Materials:
-
Somatic cells (e.g., fibroblasts)
-
Reprogramming vectors (e.g., Sendai virus, retrovirus, or mRNA)
-
Appropriate somatic cell culture medium
-
iPSC culture medium
-
This compound stock solution (10 mM)
-
Feeder cells or feeder-free matrix (e.g., Matrigel)
-
-
Procedure:
-
Plate somatic cells and transduce with reprogramming factors according to your standard protocol.
-
Two days post-transduction, replate the cells onto feeder cells or a matrix-coated plate in iPSC medium.
-
On day 3 post-transduction, begin treatment with this compound. Add the this compound stock solution to the iPSC medium to a final concentration of 1 µM.
-
Perform daily media changes with fresh iPSC medium containing 1 µM this compound.
-
Monitor the cells for the appearance of iPSC-like colonies, which may appear earlier than in cultures without this compound.
-
Continue the this compound treatment for the first 7-14 days of reprogramming. The optimal duration may need to be determined empirically.
-
Once well-defined iPSC colonies have formed, they can be manually picked and expanded in fresh iPSC medium without this compound.
-
Visualizations
Caption: this compound signaling pathway in iPSC reprogramming.
Caption: Troubleshooting workflow for this compound use.
References
- 1. selleckchem.com [selleckchem.com]
- 2. stemcell.com [stemcell.com]
- 3. Identification of Oct4-activating compounds that enhance reprogramming efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. researchgate.net [researchgate.net]
- 7. Oct-4 activating compound 1 (this compound) could improve the quality of somatic cell nuclear transfer embryos in the bovine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. stemcell.com [stemcell.com]
- 10. stemcell.com [stemcell.com]
Validation & Comparative
Validating Pluripotency: A Comparative Guide for Induced Pluripotent Stem Cells
A Note on "OAC1": This guide provides a comprehensive overview of validating the pluripotency of induced pluripotent stem cells (iPSCs). However, searches for a specific iPSC generation method termed "this compound" did not yield any specific results. Therefore, this guide will focus on comparing pluripotency validation across iPSCs generated by widely established methods, such as those employing viral and non-viral vectors, as well as protein- and small molecule-based reprogramming.
The generation of iPSCs, regardless of the method, culminates in a critical validation phase to confirm their defining characteristic: pluripotency. This refers to the cell's ability to differentiate into all three primary germ layers—ectoderm, mesoderm, and endoderm—the foundation of all tissues and organs in the body. For researchers, scientists, and drug development professionals, rigorous validation is paramount to ensure the reliability and safety of iPSC-based models and potential therapeutic applications.
This guide compares the performance of various iPSC generation methodologies in producing bona fide pluripotent cells, supported by experimental data and detailed protocols for the key validation assays.
Key Pluripotency Validation Assays
A combination of in vivo and in vitro assays is considered the gold standard for confirming iPSC pluripotency.
Teratoma Formation Assay
The most stringent test for pluripotency is the teratoma formation assay.[1][2][3] This in vivo assay involves injecting iPSCs into immunodeficient mice to assess their ability to form teratomas, which are tumors comprised of tissues from all three germ layers.[1][4]
Experimental Protocol:
-
iPSC Preparation: Harvest iPSC colonies from culture, typically from two confluent 100 mm dishes.[5] Dissociate the colonies into single cells or small clumps using an appropriate reagent like Accutase.[5]
-
Cell Suspension: Resuspend the cell pellet in a supportive matrix, such as Matrigel, at a concentration of approximately 1-5 x 10^6 cells per 100-300 µL.[5]
-
Injection: Inject the iPSC suspension into an immunodeficient mouse at a suitable site, such as subcutaneously, in the kidney capsule, or the testis.[1][2]
-
Monitoring: Monitor the mice for tumor formation over a period of 6 to 12 weeks.
-
Histological Analysis: Once a teratoma has formed, excise, fix, and embed the tissue in paraffin.[5] Section the teratoma and stain with hematoxylin and eosin (H&E) for histological analysis by a trained pathologist to identify tissues representative of the three germ layers.[3]
Embryoid Body (EB) Formation and In Vitro Differentiation
This in vitro assay assesses the spontaneous differentiation of iPSCs into the three germ layers by forming embryoid bodies (EBs), which are three-dimensional aggregates of iPSCs.[6][7]
Experimental Protocol:
-
EB Formation:
-
Suspension Culture: Culture iPSCs in low-attachment plates in a differentiation-permissive medium. This encourages the cells to aggregate and form EBs.[8]
-
Hanging Drop Method: Place small droplets of iPSC suspension on the lid of a petri dish. Inverting the lid allows gravity to facilitate the formation of a single EB per drop.
-
-
Differentiation: Allow the EBs to grow and differentiate for 8 to 14 days. The specific media composition can influence the differentiation lineage.
-
Analysis: Harvest the EBs and analyze the expression of lineage-specific markers for the ectoderm (e.g., PAX6, β-III tubulin), mesoderm (e.g., Brachyury, α-smooth muscle actin), and endoderm (e.g., SOX17, α-fetoprotein) using immunocytochemistry or quantitative PCR (qPCR).[6][9]
Directed Differentiation
To further confirm pluripotency and assess the functional potential of iPSCs, they can be subjected to directed differentiation protocols to generate specific cell types.
Experimental Protocol:
The protocols for directed differentiation are highly specific to the target cell type. Generally, they involve culturing the iPSCs in a series of media supplemented with specific growth factors and small molecules that mimic the developmental cues for that lineage. For example, to generate neurons (ectoderm), a common approach is dual SMAD inhibition.[10]
Pluripotency Marker Expression
Undifferentiated iPSCs express a characteristic set of transcription factors and cell surface markers.[11][12]
Experimental Protocols:
-
Immunocytochemistry (ICC):
-
Fix iPSC colonies with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent (e.g., Triton X-100) if staining for intracellular markers.
-
Incubate with primary antibodies against pluripotency markers such as OCT4, SOX2, NANOG, SSEA-4, and TRA-1-60.[11][13]
-
Incubate with fluorescently labeled secondary antibodies.
-
Visualize the staining using a fluorescence microscope.
-
-
Quantitative Polymerase Chain Reaction (qPCR):
-
Isolate total RNA from iPSC cultures.
-
Synthesize complementary DNA (cDNA) through reverse transcription.
-
Perform qPCR using primers specific for pluripotency genes (e.g., POU5F1 (OCT4), SOX2, NANOG).[14]
-
Normalize the expression levels to a housekeeping gene.
-
Comparison of iPSC Generation Methods and Pluripotency Validation
The method used to generate iPSCs can influence their characteristics, including reprogramming efficiency and differentiation potential.
| Parameter | Integrating Viral Vectors (e.g., Lentivirus, Retrovirus) | Non-Integrating Viral Vectors (e.g., Sendai Virus, Adenovirus) | Non-Viral Methods (e.g., Episomal Plasmids, mRNA, Protein, Small Molecules) |
| Reprogramming Efficiency | High (0.1-1%) | Moderate to High (0.01-0.5%)[15] | Low to Moderate (0.001-0.1%)[16][17] |
| Time to Generate iPSCs | 3-5 weeks[15] | 3-4 weeks[18] | 4-6 weeks |
| Risk of Genomic Integration | High | Low to negligible[16] | Negligible[19] |
| Expression of Pluripotency Markers | Robust expression of key markers (OCT4, SOX2, NANOG, SSEA-4, TRA-1-60) is expected and routinely confirmed.[20] | Consistent and high-level expression of pluripotency markers is achievable and a key validation checkpoint.[13][21] | Expression levels are comparable to virally-derived iPSCs, though clone-to-clone variability can be higher. |
| Teratoma Formation | Generally form well-differentiated teratomas containing all three germ layers. | Capable of forming teratomas with derivatives of all three germ layers, a critical validation step. | Successful teratoma formation is a key benchmark for pluripotency, with outcomes similar to other methods. |
| In Vitro Differentiation Potential | Can be directed to differentiate into various cell types, though transgene reactivation can sometimes bias differentiation. | Generally show robust and reliable differentiation into all three germ layers without concerns of transgene interference. | Can exhibit broad differentiation potential, though some methods may yield iPSCs with a slight bias towards certain lineages. |
Visualizing Workflows and Pathways
iPSC Generation and Pluripotency Validation Workflow
References
- 1. Teratoma Formation Assays for iPSC - Creative Biolabs [creative-biolabs.com]
- 2. Teratoma Formation Assay for Assessing Pluripotency and Tumorigenicity of Pluripotent Stem Cells [en.bio-protocol.org]
- 3. Teratoma Formation: A Tool for Monitoring Pluripotency in Stem Cell Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Teratoma Formation Assay-iPSC Characterization-Stem Cell Research - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Teratoma formation assay [bio-protocol.org]
- 6. Validation of Pluripotency of Human Induced Pluripotent Stem Cells | Springer Nature Experiments [experiments.springernature.com]
- 7. Embryoid Body Generation and Analysis for iPSCs - Creative Biolabs [creative-biolabs.com]
- 8. google.com [google.com]
- 9. youtube.com [youtube.com]
- 10. Frontiers | Transcriptomic profiling of neural cultures from the KYOU iPSC line via alternative differentiation protocols [frontiersin.org]
- 11. Pluripotency Marker Assays for iPSC - Creative Biolabs [creative-biolabs.com]
- 12. cellseco.com [cellseco.com]
- 13. Generation, characterization, and validation of two human induced pluripotent stem cell lines from the peripheral blood of young and older adults - PMC [pmc.ncbi.nlm.nih.gov]
- 14. qPCR Analysis for Pluripotency Markers for iPSC - Creative Biolabs [creative-biolabs.com]
- 15. A Comparative View on Human Somatic Cell Sources for iPSC Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Induced pluripotent stem cells: Generation methods and a new perspective in COVID-19 research [frontiersin.org]
- 17. Non-Viral Methods For Generating Integration-Free, Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. An Alternate Approach to Generate Induced Pluripotent Stem Cells with Precise CRISPR/Cas9 Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
- 21. Publication details · hPSCreg [hpscreg.eu]
OAC1 versus Valproic Acid: A Comparative Guide to Enhancing iPSC Generation
For Researchers, Scientists, and Drug Development Professionals
The generation of induced pluripotent stem cells (iPSCs) is a cornerstone of modern regenerative medicine and disease modeling. However, the low efficiency of cellular reprogramming remains a significant bottleneck. Small molecules that can enhance this process are therefore of great interest. This guide provides an objective comparison of two such molecules: OAC1 (Oct4-Activating Compound 1) and Valproic Acid (VPA), based on available experimental data.
Performance Comparison: this compound vs. Valproic Acid
Both this compound and Valproic Acid have been demonstrated to significantly enhance the efficiency of iPSC generation. However, they operate through distinct mechanisms and their reported efficiencies vary across different experimental systems.
| Feature | This compound | Valproic Acid (VPA) |
| Mechanism of Action | A potent activator of the master pluripotency factor Oct4. It upregulates the expression of key pluripotency genes including Oct4, Nanog, and Sox2, as well as the DNA demethylation enzyme TET1.[1][2][3] Its mechanism is independent of the p53-p21 pathway and Wnt-β-catenin signaling.[2][3] | A histone deacetylase (HDAC) inhibitor. It is believed to enhance reprogramming by suppressing the senescence stress induced by the reprogramming factors, acting through the p16/p21 pathway.[4] It may also activate the PI3K/Akt/mTOR signaling pathway.[5] |
| Reported Reprogramming Efficiency Enhancement | Approximately 4-fold increase in iPSC colony formation from mouse embryonic fibroblasts (MEFs).[6] | From 2.5-fold in buffalo fetal fibroblasts to over 100-fold in human fibroblasts.[5][7] The significant range highlights the context-dependent efficacy. |
| Key Advantages | More targeted mechanism of action by directly activating a core pluripotency factor. | Broad epigenetic remodeling capabilities; can replace the need for certain reprogramming factors (e.g., c-Myc). |
| Potential Considerations | As a research chemical, its long-term effects and potential off-target effects are less characterized than VPA. | Known to have pleiotropic effects and potential toxicity at higher concentrations, necessitating careful dose optimization. |
Signaling Pathways and Experimental Workflow
To visualize the mechanisms and experimental application of these compounds, the following diagrams are provided.
Experimental Protocols
The following are generalized protocols for enhancing iPSC generation using this compound and Valproic Acid. It is crucial to optimize concentrations and timings for specific cell types and reprogramming methods.
iPSC Generation from Mouse Embryonic Fibroblasts (MEFs) with this compound
This protocol is based on methodologies that have demonstrated a significant increase in reprogramming efficiency.
-
MEF Isolation and Culture: Isolate MEFs from E13.5 mouse embryos and culture them in DMEM supplemented with 10% FBS, non-essential amino acids, and penicillin/streptomycin.
-
Viral Transduction: Plate MEFs at a density of 5 x 10^4 cells per well in a 6-well plate. The following day, infect the cells with lentiviruses or retroviruses encoding the four Yamanaka factors (Oct4, Sox2, Klf4, and c-Myc).
-
This compound Treatment: Two days post-transduction, change the medium to a standard mouse embryonic stem cell (ESC) medium supplemented with 1 µM this compound .
-
iPSC Colony Formation: Continue to culture the cells, changing the medium every other day. iPSC colonies should start to appear around day 5-8.
-
Colony Picking and Expansion: Once colonies are large enough, they can be manually picked and expanded on a feeder layer of mitomycin-C-treated MEFs for further characterization.
iPSC Generation from Human Fibroblasts with Valproic Acid (VPA)
This protocol is adapted from various studies that utilize VPA to enhance reprogramming of human somatic cells.[8][9]
-
Human Fibroblast Culture: Culture human dermal fibroblasts in DMEM supplemented with 10% FBS and penicillin/streptomycin.
-
Reprogramming Factor Delivery: Plate fibroblasts at a suitable density. Introduce the reprogramming factors using a non-integrating method such as Sendai virus or episomal vectors to minimize the risk of genomic alterations.
-
VPA Treatment: One day after transduction, replace the medium with fresh fibroblast medium. Three days after transduction, switch to a human ESC medium supplemented with 0.5-1.0 mM Valproic Acid .
-
iPSC Colony Emergence: Continue to culture the cells, changing the VPA-supplemented medium every other day. The first iPSC colonies typically emerge between days 10 and 20.
-
Colony Isolation and Expansion: Once iPSC colonies have developed a clear, compact morphology, they can be mechanically isolated and transferred to a feeder-free culture system (e.g., Matrigel-coated plates with mTeSR1 medium) for expansion and characterization.
Conclusion
Both this compound and Valproic Acid are valuable tools for researchers seeking to improve the efficiency of iPSC generation. This compound offers a more targeted approach by directly activating the core pluripotency network. VPA, on the other hand, acts as a broad epigenetic modifier that can have a more dramatic, albeit potentially less specific, effect on reprogramming.
The choice between this compound and VPA will depend on the specific experimental goals, the cell type being reprogrammed, and the reprogramming methodology employed. For studies requiring a more nuanced understanding of the pluripotency network, this compound may be the preferred choice. For applications where maximizing the sheer number of iPSCs is the primary objective, VPA could be more advantageous, provided that potential toxicity is carefully managed. As with any experimental system, empirical testing and optimization are key to achieving the best results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of Oct4-activating compounds that enhance reprogramming efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Oct4-activating compounds that enhance reprogramming efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Histone deacetylase inhibitor valproic acid promotes the induction of pluripotency in mouse fibroblasts by suppressing reprogramming-induced senescence stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Valproic Acid Enhances Reprogramming Efficiency and Neuronal Differentiation on Small Molecules Staged-Induction Neural Stem Cells: Suggested Role of mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Valproic acid assisted reprogramming of fibroblasts for generation of pluripotent stem cells in buffalo (Bubalus bubalis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
A Comparative Guide to the Efficacy of OAC1 and its Structural Analogs, OAC2 and OAC3
In the field of regenerative medicine, the efficient generation of induced pluripotent stem cells (iPSCs) is a critical area of research. Small molecules that can enhance the reprogramming of somatic cells into iPSCs hold significant promise for both basic research and clinical applications. This guide provides a detailed comparison of the Oct4-activating compound 1 (OAC1) and its structural analogs, OAC2 and OAC3, focusing on their efficacy in enhancing iPSC generation, the experimental protocols used to evaluate them, and their underlying signaling pathways.
Quantitative Efficacy Comparison
The efficacies of this compound, OAC2, and OAC3 have been primarily assessed through their ability to activate key pluripotency-associated gene promoters and to increase the efficiency of iPSC colony formation. The data presented below is a summary of findings from key studies in the field.[1][2][3]
| Compound | Oct4 Promoter Activation (Fold Change vs. DMSO) | Nanog Promoter Activation (Fold Change vs. DMSO) | iPSC Reprogramming Efficiency (% of initial cells) |
| This compound | ~4.5 | ~3.5 | ~0.5% |
| OAC2 | ~3.0 | ~2.5 | ~0.35% |
| OAC3 | ~2.5 | ~2.0 | ~0.3% |
| DMSO (Control) | 1.0 | 1.0 | ~0.1% |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the efficacy comparison of this compound, OAC2, and OAC3.
Oct4 and Nanog Promoter Luciferase Reporter Assay
This assay is designed to quantify the activation of the Oct4 and Nanog promoters by the compounds of interest.
Methodology:
-
Cell Culture: Mouse embryonic fibroblasts (MEFs) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and 1% non-essential amino acids.
-
Transfection: MEFs are seeded in 24-well plates. After 24 hours, cells are co-transfected with a firefly luciferase reporter plasmid containing either the Oct4 or Nanog promoter and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Compound Treatment: 24 hours post-transfection, the medium is replaced with fresh medium containing this compound, OAC2, OAC3 (typically at 1 µM concentration), or DMSO as a vehicle control.
-
Luciferase Assay: After 48 hours of incubation with the compounds, cells are lysed, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency. The fold change in promoter activation is calculated relative to the DMSO control.
iPSC Generation and Quantification
This protocol outlines the generation of iPSCs from MEFs using the four Yamanaka factors (Oct4, Sox2, Klf4, and c-Myc; OSKM) in the presence of the OAC compounds.
Methodology:
-
Viral Transduction: MEFs are transduced with lentiviruses or retroviruses encoding the four OSKM transcription factors.
-
Compound Treatment: Two days post-transduction, the medium is replaced with mouse embryonic stem cell (ESC) medium supplemented with this compound, OAC2, OAC3 (typically at 1 µM concentration), or DMSO. The medium is changed every other day.
-
Colony Formation: Cells are cultured for 10-14 days to allow for the formation of iPSC colonies.
-
Colony Staining and Quantification: iPSC colonies are identified by their distinct morphology (round, compact, with well-defined borders) and can be further confirmed by staining for alkaline phosphatase activity. The total number of colonies is counted, and the reprogramming efficiency is calculated as the percentage of colonies formed relative to the initial number of cells seeded.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of OAC compounds and the experimental workflow for their evaluation.
Caption: Experimental workflow for assessing the efficacy of OAC compounds.
Caption: Proposed signaling pathway for OAC-mediated enhancement of iPSC reprogramming.
Mechanism of Action
Studies have indicated that this compound and its analogs enhance reprogramming efficiency through a distinct mechanism.[2][3][4] Their action is independent of the p53-p21 pathway, a known barrier to reprogramming, and does not involve the activation of the Wnt-β-catenin signaling pathway.[2][3] Instead, these compounds lead to an increase in the transcription of the core pluripotency transcription factors Oct4, Nanog, and Sox2.[4] Furthermore, this compound has been shown to upregulate the expression of Tet1, an enzyme involved in DNA demethylation, which is a crucial epigenetic modification during the reprogramming process.[2][3][4] The direct molecular target of these compounds is yet to be fully elucidated.
References
Gene Expression Comparison of iPSC Derivation Methods
A comprehensive analysis of gene expression in induced pluripotent stem cells (iPSCs) is critical for ensuring their quality and safety for applications in research and regenerative medicine. The method used to reprogram somatic cells into iPSCs can have a significant impact on the resulting cells' transcriptional landscape. This guide provides a comparative analysis of gene expression in iPSCs derived using different reprogramming technologies, with a focus on integrating versus non-integrating methods. While this guide does not contain specific data for a method termed "OAC1," it provides a framework for researchers to compare their results from this compound-derived iPSCs against established reprogramming techniques.
The choice of reprogramming method is a crucial factor that can influence the gene expression profile of the resulting iPSCs. The primary distinction between methods is whether they integrate the reprogramming transgenes into the host genome.
Integrating Methods (e.g., Retrovirus, Lentivirus): These methods, historically the first to be developed, use viral vectors to permanently insert the reprogramming factors (typically Oct4, Sox2, Klf4, and c-Myc) into the host cell's DNA. While efficient, this integration carries the risk of insertional mutagenesis and potential reactivation of the transgenes, which can alter the gene expression profile and tumorigenicity of the iPSCs.[1][2]
Non-Integrating Methods (e.g., Sendai Virus, Episomal Vectors, mRNA): To circumvent the risks associated with genomic integration, several non-integrating methods have been developed. These methods deliver the reprogramming factors transiently, without altering the host genome. Studies have shown that iPSCs generated by non-integrating methods have a gene expression profile more similar to that of embryonic stem cells (ESCs), which are considered the gold standard for pluripotency.[3][4]
Below is a summary of quantitative data comparing gene expression in iPSCs derived from different methods.
Table 1: Differentially Expressed Genes in iPSCs Compared to Embryonic Stem Cells (ESCs)
| Reprogramming Method | Number of Differentially Expressed Genes (vs. ESCs) | Key Upregulated Genes | Key Downregulated Genes | Reference |
| Integrating (Retrovirus/Lentivirus) | Higher number of differentially expressed genes | Transgenes (Oct4, Sox2, etc.), oncogenes (c-Myc) | Developmental genes, tumor suppressor genes | [3][5] |
| Non-Integrating (Sendai Virus) | Lower number of differentially expressed genes | Endogenous pluripotency genes (NANOG, SOX2) | Somatic cell markers, imprinted genes | [1] |
| Non-Integrating (Episomal Vectors) | Lower number of differentially expressed genes | Pluripotency-associated long non-coding RNAs | Residual somatic gene expression | [1] |
| Non-Integrating (mRNA) | Lowest number of differentially expressed genes | Genes involved in embryonic development | Genes related to immune response | [6] |
Table 2: Expression of Key Pluripotency and Somatic Genes
| Gene | Integrating Methods (Fold Change vs. ESCs) | Non-Integrating Methods (Fold Change vs. ESCs) | Function | Reference |
| NANOG | Variable, can be lower | Closer to 1.0 (ESC levels) | Core pluripotency factor | [7] |
| OCT4 (POU5F1) | Generally high (endogenous + transgene) | Closer to 1.0 (endogenous only) | Core pluripotency factor | [7] |
| SOX2 | Generally high (endogenous + transgene) | Closer to 1.0 (endogenous only) | Core pluripotency factor | [7] |
| c-Myc (transgene) | Can remain unsilenced | Silenced/absent | Proliferation, oncogene | [2] |
| Somatic Markers (e.g., Thy1) | May show incomplete silencing | More complete silencing | Indicates residual somatic memory | [7] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for deriving iPSCs using integrating (lentiviral) and non-integrating (Sendai virus and episomal) methods, followed by a general protocol for RNA-sequencing analysis.
Protocol 1: iPSC Generation using Lentiviral Vectors
This protocol describes the generation of iPSCs from human fibroblasts using lentiviral transduction of reprogramming factors.
Materials:
-
Human dermal fibroblasts (HDFs)
-
DMEM high glucose, 10% FBS, 1% Penicillin-Streptomycin (Fibroblast medium)
-
Lentiviral vectors carrying Oct4, Sox2, Klf4, and c-Myc
-
Polybrene
-
iPSC medium: DMEM/F12, 20% KnockOut Serum Replacement, 1% Non-Essential Amino Acids, 1% GlutaMAX, 0.1 mM 2-Mercaptoethanol, 10 ng/mL bFGF
-
Mitomycin-C treated mouse embryonic fibroblasts (MEF) feeder cells
-
0.1% Gelatin solution
-
Trypsin-EDTA
Procedure:
-
Day -2: Seed HDFs in a 6-well plate at a density of 5 x 10^4 cells per well in fibroblast medium.
-
Day 0: Infect cells with lentiviral particles for each of the four reprogramming factors at a multiplicity of infection (MOI) of 5. Add polybrene to a final concentration of 8 µg/mL.
-
Day 1: Replace the virus-containing medium with fresh fibroblast medium.
-
Day 3: Trypsinize the cells and re-plate them onto a 10 cm dish containing MEF feeder cells.
-
Day 4: Replace the fibroblast medium with iPSC medium.
-
Day 5 onwards: Change the iPSC medium daily.
-
Day 21-28: iPSC colonies with typical ESC-like morphology should appear. Manually pick well-formed colonies and transfer them to new MEF-coated plates for expansion.[8][9][10]
Protocol 2: iPSC Generation using Sendai Virus
This protocol outlines the generation of iPSCs using a non-integrating Sendai virus vector system.
Materials:
-
Somatic cells (e.g., fibroblasts, peripheral blood mononuclear cells - PBMCs)
-
Appropriate culture medium for the starting somatic cell type
-
CytoTune™-iPS 2.0 Sendai Reprogramming Kit (contains Sendai virus particles for KOS, hc-Myc, and hKlf4)
-
iPSC medium
-
Feeder-free matrix (e.g., Matrigel or Vitronectin)
Procedure:
-
Day -1: Plate somatic cells at the recommended density. For fibroblasts, seed 2 x 10^5 cells per well of a 6-well plate.
-
Day 0: Add the Sendai virus cocktail to the cells at the desired MOI (typically 3-5).
-
Day 1: Change the medium to fresh somatic cell medium.
-
Day 3: Passage the cells onto the feeder-free matrix-coated plates.
-
Day 4: Start replacing the medium with iPSC medium.
-
Day 5 onwards: Perform a full medium change with iPSC medium every other day.
-
Day 14-21: iPSC colonies should emerge.
-
Passage 5 onwards: Monitor for the clearance of the Sendai virus genome, typically by RT-PCR.
Protocol 3: iPSC Generation using Episomal Vectors
This protocol describes a non-integrating method using episomal plasmids.
Materials:
-
Human fibroblasts
-
Episomal vectors containing the reprogramming factors (e.g., OCT4-p53, SOX2-KLF4, L-MYC-LIN28)
-
Electroporation system (e.g., Neon™ Transfection System)
-
Fibroblast medium
-
iPSC medium with small molecule inhibitors (e.g., TGF-β inhibitor, MEK inhibitor)
Procedure:
-
Day -1: Culture human fibroblasts to 70-80% confluency.
-
Day 0: Harvest the fibroblasts and perform electroporation with the episomal vectors according to the manufacturer's instructions.
-
Day 0: Plate the transfected cells onto a Matrigel-coated plate in fibroblast medium.
-
Day 2: Change the medium to iPSC medium supplemented with small molecules.
-
Day 4 onwards: Change the medium every other day.
-
Day 18-25: iPSC colonies will start to appear and can be picked for expansion.
-
Passage 10-15: The episomal vectors are typically lost from the cells during cell division.
Protocol 4: RNA-Sequencing Analysis of iPSCs
This protocol provides a general workflow for analyzing the transcriptome of iPSC lines.
Materials:
-
iPSC colonies
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
DNase I
-
RNA quantification instrument (e.g., NanoDrop, Qubit)
-
RNA integrity assessment instrument (e.g., Agilent Bioanalyzer)
-
Library preparation kit (e.g., NEBNext Ultra II RNA Library Prep Kit)
-
Next-generation sequencing platform (e.g., Illumina NovaSeq)
Procedure:
-
RNA Extraction: Harvest iPSC colonies and extract total RNA using a commercial kit. Include an on-column DNase I digestion step to remove any contaminating genomic DNA.
-
RNA Quality Control: Quantify the RNA concentration and assess its purity (A260/A280 and A260/A230 ratios). Analyze the RNA integrity by calculating the RNA Integrity Number (RIN). A RIN value > 8 is recommended for high-quality sequencing data.
-
Library Preparation: Prepare sequencing libraries from the total RNA. This typically involves mRNA purification (poly-A selection) or ribosomal RNA depletion, followed by fragmentation, reverse transcription, adapter ligation, and amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.
-
Data Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner like STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or Salmon.
-
Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are differentially expressed between iPSC lines derived from different methods.
-
Functional Analysis: Perform gene ontology (GO) and pathway analysis (e.g., KEGG) on the differentially expressed genes to understand their biological significance.
-
Signaling Pathways and Experimental Workflows
The reprogramming process and the maintenance of pluripotency are governed by a complex network of signaling pathways. Understanding these pathways is essential for optimizing reprogramming protocols and for interpreting gene expression data.
Signaling Pathways in iPSC Reprogramming and Pluripotency
The core pluripotency circuitry, centered around the transcription factors OCT4, SOX2, and NANOG, is regulated by several key signaling pathways. These include the LIF/STAT3, BMP, FGF, Wnt, and TGF-β pathways.[11][12][13] The interplay of these pathways maintains the self-renewal and undifferentiated state of iPSCs.
Caption: Key signaling pathways regulating iPSC pluripotency.
Experimental Workflow for Comparative Gene Expression Analysis
The following diagram illustrates a typical workflow for comparing the gene expression profiles of iPSCs derived from different reprogramming methods.
Caption: Workflow for comparative gene expression analysis.
References
- 1. Reprogramming Methods Do Not Affect Gene Expression Profile of Human Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induced pluripotent stem cells: Generation methods and a new perspective in COVID-19 research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The gene expression profiles of induced pluripotent stem cells (iPSCs) generated by a non-integrating method are more similar to embryonic stem cells than those of iPSCs generated by an integrating method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Transcriptomic and epigenomic differences in human induced pluripotent stem cells generated from six reprogramming methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Highly efficient reprogramming to pluripotency and directed differentiation of human cells using synthetic modified mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Progress in understanding reprogramming to the induced pluripotent state - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Generation Protocol of Human iPSCs from Peripheral Blood Using Lentiviral Vectors - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Video: Generation of Induced Pluripotent Stem Cells by Reprogramming Human Fibroblasts with the Stemgent Human TF Lentivirus Set [jove.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Cell signalling pathways underlying induced pluripotent stem cell reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TGF-β signaling pathway in induced pluripotent stem cells reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
A Side-by-Side Comparison of OAC1 with Other OCT-4 Activators in Cellular Reprogramming
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the performance of OAC1 and other small-molecule enhancers of OCT-4 activity in the generation of induced pluripotent stem cells (iPSCs).
The induction of pluripotency in somatic cells, a cornerstone of regenerative medicine and disease modeling, is critically dependent on the expression and activity of the transcription factor OCT-4. Small molecules that can activate or enhance OCT-4 expression represent powerful tools to improve the efficiency and kinetics of iPSC generation. This compound (OCT-4-activating compound 1) has emerged as a potent activator of the Oct4 promoter. This guide provides a detailed comparison of this compound with other commonly used small molecules that directly or indirectly activate OCT-4, supported by experimental data and detailed protocols.
Quantitative Comparison of Reprogramming Efficiency
The following table summarizes the reported effects of this compound and other OCT-4 activators on the efficiency of iPSC generation. It is important to note that experimental conditions, including the starting cell type, reprogramming factor delivery method, and basal media, can significantly influence reprogramming efficiency. Therefore, direct comparison of absolute efficiencies across different studies should be interpreted with caution.
| Compound | Mechanism of Action | Cell Type | Reprogramming Factors | Concentration | Fold Increase in Efficiency | Reference |
| This compound | Activates Oct4 and Nanog promoters; upregulates HOXB4, Oct4-Nanog-Sox2 triad, and TET1. | MEFs | OSKM | 1 µM | ~4-fold | |
| OAC2 | Structural analog of this compound; Activates Oct4 and Nanog promoters. | MEFs | OSKM | 1 µM | Similar to this compound | |
| OAC3 | Structural analog of this compound; Activates Oct4 and Nanog promoters. | MEFs | OSKM | 1 µM | Similar to this compound | |
| CHIR99021 | GSK3β inhibitor; Activates Wnt/β-catenin signaling, a pathway that promotes pluripotency.[1] | MEFs | OSK | 3 µM | Not directly quantified as fold-increase, but significantly enhances reprogramming.[1] | [1] |
| SB431542 | TGF-β/Activin/Nodal pathway inhibitor; Inhibition of this pathway is known to support pluripotency. | Human Fibroblasts | OSKM | 10 µM | Not directly quantified as fold-increase, but enhances efficiency. | |
| Valproic Acid (VPA) | Histone deacetylase (HDAC) inhibitor; Promotes a more open chromatin state, facilitating transcription factor binding. | Human Fibroblasts | OSKM | 0.5-2 mM | ~2 to 10-fold | |
| Sodium Butyrate (NaB) | Histone deacetylase (HDAC) inhibitor; Similar mechanism to VPA. | Human Keratinocytes | OK | 0.25 mM | More efficient than VPA in the same system.[2] | [2] |
| PS-48 | PDK1 activator; Enhances metabolic reprogramming towards glycolysis, a hallmark of pluripotent cells.[2] | Human Keratinocytes | OK | 5 µM | ~15-fold | [2] |
Signaling Pathways and Experimental Workflows
To visualize the molecular mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
References
Evaluating the Epigenetic Signature of OAC1-Treated Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of cellular reprogramming and regenerative medicine, small molecules that can modulate the epigenetic landscape are invaluable tools. OAC1 (Oct4-activating compound 1) has emerged as a significant facilitator of induced pluripotent stem cell (iPSC) generation. This guide provides an objective comparison of the anticipated epigenetic signature of this compound-treated cells with that of cells treated with other well-established epigenetic modulators, namely Valproic Acid (VPA) and Trichostatin A (TSA). Due to the limited availability of direct genome-wide epigenetic data for this compound, this comparison is based on its known mechanism of action and inferred downstream effects, supported by experimental data for the alternative compounds.
Mechanism of Action and Epigenetic Impact
This compound is a potent activator of the transcription factor Oct4, a cornerstone of pluripotency. Its primary mechanism involves the upregulation of the TET1 gene, which encodes an enzyme crucial for DNA demethylation.[1] This targeted action suggests a specific epigenetic consequence: the removal of methyl groups from DNA, a key step in reactivating silenced pluripotency genes.
In contrast, Valproic Acid (VPA) and Trichostatin A (TSA) are both histone deacetylase (HDAC) inhibitors. They induce a more global change in the epigenetic landscape by promoting histone hyperacetylation, leading to a more open and transcriptionally permissive chromatin state. VPA has also been shown to induce widespread epigenetic reprogramming that includes DNA demethylation, suggesting a broader and less direct mechanism compared to this compound.
| Feature | This compound (Oct4-activating compound 1) | Valproic Acid (VPA) | Trichostatin A (TSA) |
| Primary Mechanism | Upregulation of TET1, leading to DNA demethylation. | Inhibition of Histone Deacetylases (HDACs). | Inhibition of Histone Deacetylases (HDACs). |
| Primary Epigenetic Effect | Locus-specific or global DNA demethylation. | Global histone hyperacetylation, potential for DNA demethylation. | Global histone hyperacetylation. |
| Reported Use | Enhancement of iPSC reprogramming efficiency. | Enhancement of iPSC reprogramming, anti-cancer agent. | Anti-cancer research, induction of gene expression. |
Expected Epigenetic Signatures: A Comparative Overview
The distinct mechanisms of these compounds are expected to result in different epigenetic signatures in treated cells.
| Epigenetic Feature | This compound | Valproic Acid (VPA) | Trichostatin A (TSA) |
| Global DNA Methylation | Expected decrease, particularly at pluripotency-associated gene promoters. | Reported to induce global hypomethylation. | Not a primary reported effect. |
| Histone Acetylation | Not a primary reported effect. | Global increase in histone acetylation (e.g., H3K9ac, H3K27ac). | Global increase in histone acetylation. |
| Chromatin Accessibility | Expected increase at demethylated regions. | Global increase in chromatin accessibility. | Global increase in chromatin accessibility. |
| Key Gene Upregulation | Oct4, Nanog, Sox2, TET1.[1] | Pluripotency-associated genes, genes silenced by HDACs. | Genes silenced by HDACs. |
Signaling Pathway and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
References
OAC1-iPSCs: A Comparative Guide to Long-Term Stability and Differentiation Potential
For researchers and professionals in drug development and regenerative medicine, the selection of a robust induced pluripotent stem cell (iPSC) line is critical. The method of reprogramming can influence the quality and subsequent behavior of the iPSCs. This guide provides a comparative analysis of iPSCs generated with the aid of OCT4-activating compound 1 (OAC1), hereafter referred to as this compound-iPSCs. We will objectively evaluate their performance against iPSCs generated through conventional methods, with a focus on long-term stability and differentiation potential, supported by established experimental protocols.
This compound and its Role in Reprogramming
This compound is a small molecule that has been identified as an activator of the OCT4 gene promoter.[1] OCT4 is a crucial transcription factor for maintaining pluripotency. The inclusion of this compound during the reprogramming process, typically alongside the four Yamanaka factors (Oct4, Sox2, Klf4, and c-Myc), has been shown to enhance the efficiency and accelerate the timeline of iPSC generation.[1][2] This offers a potential advantage over conventional reprogramming methods, which can be slow and inefficient.
Long-Term Stability of this compound-iPSCs
Long-term stability is a cornerstone of reliable iPSC research, ensuring that cells maintain their fundamental properties over extended periods in culture. The key metric for this is genomic integrity, most commonly assessed by karyotype analysis. While specific long-term, multi-passage karyotyping data for this compound-iPSCs is not extensively published, the standard expectation for any high-quality iPSC line is the maintenance of a normal karyotype.
It is crucial to periodically assess the genomic stability of any iPSC line, including those generated with this compound, as prolonged culture can lead to chromosomal abnormalities.[3][4][5][6] Reprogramming methods that are more efficient and less stressful to the cells, such as the addition of this compound, are hypothesized to potentially contribute to better initial genomic quality of the resulting iPSC clones. However, rigorous, long-term comparative studies are needed to substantiate this.
Table 1: Comparison of Reprogramming Methods and Expected Long-Term Stability
| Feature | This compound-Assisted Reprogramming | Conventional Reprogramming (4-Factor) |
| Reprogramming Efficiency | Enhanced | Variable, often low |
| Reprogramming Speed | Accelerated | Slower |
| Initial Genomic Integrity | Hypothesized to be high due to efficiency | Variable |
| Long-Term Karyotypic Stability | Expected to be stable with standard culture practices | Expected to be stable with standard culture practices |
| Requirement for Monitoring | Regular karyotyping (every 10-15 passages) is essential.[5] | Regular karyotyping (every 10-15 passages) is essential.[5] |
Differentiation Potential of this compound-iPSCs
The defining characteristic of iPSCs is their pluripotency: the ability to differentiate into all three primary germ layers—ectoderm, mesoderm, and endoderm. Studies have shown that iPSCs generated using this compound exhibit typical embryonic stem cell-like morphology and express key pluripotency markers, suggesting a robust capacity for differentiation.
The gold standard for assessing pluripotency is the teratoma formation assay, where iPSCs are injected into immunodeficient mice to observe the formation of tumors containing tissues from all three germ layers.[1][2][3][4][7] In vitro differentiation protocols are also widely used to guide iPSCs toward specific lineages, with subsequent analysis of lineage-specific marker expression.
Table 2: Comparison of Differentiation Potential Markers
| Germ Layer | Lineage Examples | Key Markers for Analysis |
| Ectoderm | Neurons, Glial Cells, Skin | PAX6, Nestin, β-III Tubulin |
| Mesoderm | Cardiomyocytes, Hematopoietic Cells, Bone | Brachyury (T), SMA, CD34 |
| Endoderm | Hepatocytes, Pancreatic Cells, Lung Epithelium | SOX17, FOXA2, GATA4 |
While this compound is used in the generation of iPSCs, the fundamental signaling pathways governing their subsequent differentiation remain the same as for any other pluripotent stem cell line. The choice of differentiation protocol and the specific growth factors and small molecules used will determine the resulting cell type.
Experimental Protocols and Workflows
Karyotype Analysis for Long-Term Stability
Objective: To assess the chromosomal integrity of this compound-iPSCs during long-term culture.
Methodology:
-
Culture this compound-iPSCs to passage numbers of interest (e.g., p10, p20, p30).
-
At each time point, treat the cells with a mitotic inhibitor (e.g., colcemid) to arrest them in metaphase.
-
Harvest the cells and treat with a hypotonic solution to swell the cells and disperse the chromosomes.
-
Fix the cells and drop them onto microscope slides.
-
Perform G-banding by treating the slides with trypsin and staining with Giemsa.
-
Analyze at least 20 metaphase spreads under a microscope to identify any numerical or structural chromosomal abnormalities.
Figure 1. Workflow for G-band karyotyping to assess genomic stability.
In Vitro Trilineage Differentiation
Objective: To confirm the pluripotency of this compound-iPSCs by directing their differentiation into the three germ layers.
Methodology:
-
Plate this compound-iPSCs in embryoid body (EB) formation medium in non-adherent plates.
-
Allow EBs to form for several days.
-
Plate the EBs onto gelatin-coated plates and culture in differentiation medium.
-
Alternatively, use monolayer-based directed differentiation protocols with specific growth factors to induce differentiation towards ectoderm, mesoderm, and endoderm lineages in separate cultures.
-
After a specified period (e.g., 7-14 days), fix the cells.
-
Perform immunocytochemistry (ICC) using antibodies against markers for each of the three germ layers (see Table 2).
-
Analyze the stained cells using fluorescence microscopy to confirm the presence of differentiated cells from all three lineages.
Figure 2. In vitro trilineage differentiation and marker analysis workflow.
Signaling Pathways in Pluripotency and Differentiation
The maintenance of pluripotency in this compound-iPSCs, as in all iPSCs, is governed by a core transcriptional network involving OCT4, SOX2, and NANOG. This compound directly influences this network by promoting the expression of OCT4. The decision to self-renew or differentiate is controlled by a balance of key signaling pathways, including the TGF-β/Activin/Nodal, FGF, and Wnt pathways. To induce differentiation, these pathways are modulated with small molecules and growth factors to mimic developmental cues.
Figure 3. Key signaling inputs for pluripotency and differentiation.
Conclusion
The use of this compound in iPSC generation offers a promising method to increase the efficiency and speed of reprogramming. The resulting this compound-iPSCs demonstrate the key hallmarks of pluripotency, including characteristic morphology, marker expression, and the potential for trilineage differentiation. While direct, long-term comparative data on stability and differentiation efficiency against other iPSC lines are not yet widely available, this compound-iPSCs are expected to perform comparably to other high-quality iPSC lines when subjected to standard, rigorous characterization.
For researchers, the primary advantage of the this compound-assisted method lies in the initial generation of iPSC lines. Following their establishment, it is imperative to conduct thorough and ongoing quality control, including regular karyotyping and comprehensive differentiation assays, to ensure their reliability for downstream applications in disease modeling, drug screening, and the development of cell-based therapies.
References
- 1. Teratoma Formation Assay for Assessing Pluripotency and Tumorigenicity of Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Teratoma Formation Assays for iPSC - Creative Biolabs [creative-biolabs.com]
- 3. Teratoma Formation: A Tool for Monitoring Pluripotency in Stem Cell Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Teratoma Formation Assay for Assessing Pluripotency and Tumorigenicity of Pluripotent Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. qPCR Analysis for Pluripotency Markers for iPSC - Creative Biolabs [creative-biolabs.com]
- 6. Quantitative Analysis of Human Pluripotency and Neural Specification by In-Depth (Phospho)Proteomic Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Simplified In Vitro Teratoma Assay for Pluripotent Stem Cells Injected Into Rodent Fetal Organs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study of Reprogramming Enhancers: OAC1, RepSox, and Other Alternatives
In the advancing field of cellular reprogramming, small molecules that enhance the efficiency and fidelity of induced pluripotent stem cell (iPSC) generation are invaluable tools for researchers and drug development professionals. This guide provides a comparative analysis of key reprogramming enhancers, with a focus on OAC1 and RepSox, alongside other notable alternatives. The information presented is supported by experimental data to aid in the selection of the most suitable compounds for specific research needs.
Performance Comparison of Reprogramming Enhancers
The efficiency of iPSC generation can be significantly increased by the addition of small molecules to the standard reprogramming cocktail (Oct4, Sox2, Klf4, and c-Myc; OSKM). The following tables summarize the quantitative performance of this compound, RepSox, and other commonly used reprogramming enhancers.
| Small Molecule | Mechanism of Action | Reported Reprogramming Efficiency | Cell Type | Reprogramming Factors | Citation(s) |
| This compound | Activates Oct4 and Nanog promoters | Up to 2.75% | Mouse Embryonic Fibroblasts (MEFs) | OSKM | [1] |
| RepSox | Inhibits TGF-β signaling, inducing Nanog expression (replaces Sox2) | Comparable to viral Sox2 | Mouse Embryonic Fibroblasts (MEFs) | OKM (Oct4, Klf4, c-Myc) | [2][3] |
| Valproic Acid (VPA) | Histone Deacetylase (HDAC) inhibitor | Up to 12% | Mouse Embryonic Fibroblasts (MEFs) | OSKM | [4] |
| CHIR99021 | GSK3β inhibitor (activates Wnt signaling) | ~0.2-0.4% increase | Mouse Embryonic Fibroblasts (MEFs) | OSK (Oct4, Sox2, Klf4) | [5] |
| Forskolin | Adenylyl cyclase activator (increases cAMP) | >80-90% neuronal marker positive (in neuronal conversion) | Human Somatic Cells | N/A (neuronal induction) |
Table 1: Comparison of Reprogramming Efficiency. Note: The reported efficiencies are from different studies and may not be directly comparable due to variations in experimental conditions.
| Small Molecule | Typical Concentration | Treatment Duration | Solvent | Citation(s) |
| This compound | 1 µM | 7 days | DMSO | [1] |
| RepSox | 10-25 µM | Continuous from day 5 post-transduction | DMSO | [6][7] |
| Valproic Acid (VPA) | 0.5-2 mM | Varies (e.g., throughout reprogramming) | Water | [4] |
| CHIR99021 | 3-10 µM | Varies (e.g., throughout reprogramming) | DMSO | |
| Forskolin | 10 µM | Varies | DMSO | [8] |
Table 2: Typical Experimental Conditions for Reprogramming Enhancers.
Signaling Pathways and Experimental Workflows
Understanding the molecular pathways affected by these small molecules is crucial for their effective application. Below are diagrams illustrating the signaling pathways of this compound and RepSox, as well as a general experimental workflow for iPSC generation using these enhancers.
Caption: this compound signaling pathway enhancing pluripotency gene expression.
Caption: RepSox inhibits TGF-β signaling to promote Nanog expression.
Caption: General experimental workflow for iPSC generation with small molecules.
Experimental Protocols
Below are detailed protocols for the use of this compound and RepSox in the generation of iPSCs from mouse embryonic fibroblasts (MEFs).
Protocol 1: iPSC Generation using this compound
1. Preparation of MEFs:
-
Isolate MEFs from E13.5 mouse embryos.
-
Culture MEFs in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 1% non-essential amino acids.
-
Plate MEFs at a density of 2 x 10^5 cells per well of a 6-well plate one day before transduction.
2. Retroviral Transduction:
-
On the day of transduction, replace the medium with fresh MEF medium containing 4 µg/mL polybrene.
-
Add retroviruses encoding Oct4, Sox2, Klf4, and c-Myc (OSKM) to the cells.
-
Incubate for 24 hours.
3. Small Molecule Treatment:
-
Two days post-transduction, replace the medium with iPSC medium (DMEM/F12, 20% KnockOut Serum Replacement, 1% GlutaMAX, 1% non-essential amino acids, 0.1 mM β-mercaptoethanol, and 1000 U/mL LIF).
-
Add this compound to the iPSC medium at a final concentration of 1 µM.
-
Change the medium every other day with fresh iPSC medium containing this compound for 7 days.
4. iPSC Colony Formation and Picking:
-
Monitor the plates for the emergence of iPSC-like colonies starting from day 8-10 post-transduction.
-
Around day 14-21, colonies with clear boundaries and typical ESC-like morphology can be manually picked.
-
Transfer individual colonies to new wells coated with feeder cells for expansion.
Protocol 2: iPSC Generation using RepSox (Sox2 Replacement)
1. Preparation of MEFs:
-
Follow the same procedure as in Protocol 1 for MEF isolation and plating.
2. Retroviral Transduction:
-
On the day of transduction, replace the medium with fresh MEF medium containing 4 µg/mL polybrene.
-
Add retroviruses encoding Oct4, Klf4, and c-Myc (OKM) to the cells.
-
Incubate for 24 hours.
3. Small Molecule Treatment:
-
Two days post-transduction, replace the medium with iPSC medium.
-
On day 5 post-transduction, add RepSox to the iPSC medium at a final concentration of 15 µM.
-
Continue to culture the cells in iPSC medium containing RepSox, changing the medium every other day.
4. iPSC Colony Formation and Picking:
-
Monitor for the appearance of iPSC-like colonies from day 10 onwards.
-
Pick and expand colonies as described in Protocol 1.
Other Alternatives
Besides this compound and RepSox, several other small molecules have been identified as potent enhancers of reprogramming.
-
Valproic Acid (VPA): A histone deacetylase (HDAC) inhibitor that promotes a more open chromatin state, facilitating the binding of reprogramming factors.[4] VPA has been shown to dramatically increase reprogramming efficiency.[4]
-
CHIR99021: A highly specific inhibitor of GSK3β, which leads to the activation of the Wnt/β-catenin signaling pathway, a key pathway in maintaining pluripotency.[5]
-
Forskolin: An activator of adenylyl cyclase, which increases intracellular levels of cyclic AMP (cAMP). While extensively used in neuronal differentiation, its role in pluripotency induction is also being explored.
Conclusion
The selection of a reprogramming enhancer depends on the specific experimental goals, such as maximizing efficiency, replacing a specific transcription factor, or studying a particular signaling pathway. This compound is a potent enhancer that acts by directly activating core pluripotency genes. RepSox offers a unique advantage by enabling the replacement of Sox2, which can be beneficial in certain contexts. Other small molecules like VPA and CHIR99021 provide alternative mechanisms to boost reprogramming efficiency. The data and protocols presented in this guide offer a starting point for researchers to optimize their cellular reprogramming experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. A Step Closer to Complete Chemical Reprogramming for Generating iPS Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Small Molecule Inhibitor of Tgf-β Signaling Replaces Sox2 in Reprogramming by Inducing Nanog - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The use of small molecules in somatic-cell reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecules for reprogramming and transdifferentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RepSox effectively promotes the induced differentiation of sheep fibroblasts into adipocytes via the inhibition of the TGF-β1/Smad pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. stemcell.com [stemcell.com]
Safety Operating Guide
Navigating the Disposal of OAC1: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling OAC1 (N-1H-pyrrolo[2,3-c]pyridin-5-yl-benzamide), a compound instrumental in stem cell reprogramming, adherence to proper disposal protocols is paramount to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, aligning with best practices in laboratory safety and chemical management.
Immediate Safety and Handling Protocols
Before beginning any procedure involving this compound, it is crucial to consult the substance's Safety Data Sheet (SDS). While some suppliers may not classify this compound as hazardous under the Globally Harmonized System (GHS), it is important to note that it has been assigned a Water Hazard Class 3 (WGK 3) in Germany, indicating it is severely hazardous to water.[1][2] This classification necessitates stringent measures to prevent its release into the environment.
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard laboratory coat is required.
Handling:
-
Avoid generating dust when handling the solid form.
-
Use in a well-ventilated area or under a chemical fume hood.
-
Prevent contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
This compound Disposal Workflow
The proper disposal of this compound and its associated waste must be conducted in a manner that mitigates its high potential for aquatic environmental damage.
Caption: this compound Disposal Workflow Diagram
Step-by-Step Disposal Procedures
1. Waste Segregation:
-
Solid this compound Waste: Collect all unused or expired solid this compound, as well as any materials used for spill cleanup (e.g., absorbent pads), in a designated and clearly labeled hazardous waste container.
-
Liquid this compound Waste: Solutions containing this compound should be collected in a separate, leak-proof, and clearly labeled hazardous waste container. Do not pour this compound solutions down the drain.
-
Contaminated Materials: Any disposable labware, such as pipette tips, tubes, and flasks, that has come into contact with this compound should be considered contaminated and disposed of as hazardous waste. Place these items in a designated, labeled container or a heavy-duty plastic bag for hazardous waste.
2. Waste Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste," the name "this compound," and the associated hazards (e.g., "Hazardous to the Aquatic Environment").
-
Store waste containers in a designated, secure area away from general laboratory traffic and incompatible materials.
-
Ensure containers are kept closed except when adding waste.
3. Final Disposal:
-
Arrange for the collection and disposal of this compound waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Decontamination Procedures
-
Surfaces: To decontaminate laboratory surfaces, first wipe the area with a cloth dampened with a suitable solvent (such as ethanol or a detergent solution) to remove any this compound residue. Follow this with a thorough cleaning with soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Glassware: Reusable glassware should be rinsed with an appropriate solvent to remove this compound. The solvent rinse should be collected as hazardous liquid waste. Following the initial rinse, wash the glassware with a laboratory detergent and water.
This compound Properties and Safety Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| Chemical Name | N-(1H-pyrrolo[2,3-c]pyridin-5-yl)benzamide |
| CAS Number | 300586-90-7 |
| Molecular Formula | C₁₄H₁₁N₃O |
| Molecular Weight | 237.26 g/mol |
| Solubility | - DMSO: ≥ 9.9 mg/mL |
| Storage Temperature | Store at -20°C |
| Water Hazard Class (WGK) | 3 (Severely hazardous to water) |
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, minimizing risks to both personnel and the environment, thereby fostering a culture of safety and responsibility in research.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
